4,5-Diphenyl-oxazol-2-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXUDNPJNMUPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186780 | |
| Record name | 2-Amino-4,5-diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33119-63-0 | |
| Record name | 2-Amino-4,5-diphenyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,5-diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4,5-Diphenyl-oxazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4,5-Diphenyl-oxazol-2-ylamine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₁₅H₁₂N₂O.[1][2] Its structure features a central oxazole ring substituted with two phenyl groups at positions 4 and 5, and an amine group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33119-63-0 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂O | [1][2] |
| Molecular Weight | 236.27 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
A plausible synthetic route starting from benzoin is outlined below:
Figure 1: Plausible synthesis of this compound.
Experimental Protocol: General Synthesis of 2-Amino-4,5-diaryloxazoles
This generalized protocol is based on common methods for synthesizing similar 2-aminooxazole structures.
-
Materials:
-
Benzoin (or a suitable α-hydroxyketone precursor)
-
Cyanamide or Urea
-
Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure:
-
Dissolve the benzoin and a molar excess of cyanamide or urea in the anhydrous solvent.
-
Slowly add the acid catalyst to the reaction mixture while stirring and maintaining a controlled temperature.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The reactivity of the 2-aminooxazole scaffold is of interest in medicinal chemistry. The amino group can be further functionalized, and the oxazole ring itself can participate in various chemical transformations.[3]
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the chemical structure, the following characteristic signals can be predicted:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | Aromatic protons of the two phenyl rings (multiplets in the range of δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the carbons of the two phenyl rings. Signals for the C4 and C5 carbons of the oxazole ring, and a downfield signal for the C2 carbon attached to the amino group. |
| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the oxazole and phenyl rings (around 1500-1650 cm⁻¹). C-O stretching of the oxazole ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of 236.27. Fragmentation patterns involving the loss of the amino group and cleavage of the oxazole ring. |
Potential Biological Activity: Cyclooxygenase (COX) Inhibition
While direct biological studies on this compound are scarce, structurally related 4,5-diaryloxazole and isoxazole derivatives have shown significant activity as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The 4,5-diphenyl substitution pattern is a common feature in several selective COX-2 inhibitors. It is hypothesized that these bulky phenyl groups can fit into the larger active site of the COX-2 enzyme, while being too large for the more constricted active site of the COX-1 isoform.
Figure 2: Potential role of this compound as a COX-2 inhibitor.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This is a generalized workflow for assessing the COX-2 inhibitory activity of a test compound.
Figure 3: Workflow for COX-2 inhibition assay.
Conclusion and Future Directions
This compound is a molecule with potential for further investigation, particularly in the context of anti-inflammatory drug discovery. While specific data on its chemical and physical properties are currently limited, its structural similarity to known COX-2 inhibitors suggests a promising avenue for research. Future work should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound.
-
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques to establish a complete data profile.
-
Conducting in vitro and in vivo studies to evaluate its COX-2 inhibitory activity and selectivity.
-
Exploring structure-activity relationships (SAR) by synthesizing and testing related derivatives to identify more potent and selective inhibitors.
This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing oxazole derivative.
References
- 1. This compound | 33119-63-0 | IBA11963 [biosynth.com]
- 2. store.p212121.com [store.p212121.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4,5-Diphenyl-oxazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-diphenyl-oxazol-2-ylamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document outlines the primary synthetic pathway, detailed experimental protocols, and characterization data.
Introduction
This compound is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the amino group at the 2-position and the phenyl groups at the 4 and 5-positions imparts specific chemical and physical properties to the molecule, making it a subject of interest for further functionalization and biological screening. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Core Synthesis Pathway
The principal and most direct route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, benzoin, through the benzoin condensation of benzaldehyde. The second step is the cyclocondensation of benzoin with cyanamide to form the desired 2-amino-oxazole ring.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of Benzoin (Precursor)
The synthesis of benzoin is a classic example of the benzoin condensation reaction.
Materials:
-
Benzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde in ethanol.
-
Add a catalytic amount of sodium cyanide (or potassium cyanide) dissolved in a small amount of water to the benzaldehyde solution.
-
Reflux the mixture for 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce crystallization of benzoin.
-
Collect the crude benzoin crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure benzoin.
Figure 2: Experimental workflow for the synthesis of benzoin.
Synthesis of this compound
This step involves the acid-catalyzed cyclization of benzoin with cyanamide.
Materials:
-
Benzoin
-
Cyanamide
-
Ethanol (or other suitable solvent like Dioxane)
-
Concentrated Hydrochloric Acid (HCl) or other acid catalyst
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve benzoin and a molar excess of cyanamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction time may vary and should be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Figure 3: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that yields are dependent on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Benzoin | C₁₄H₁₂O₂ | 212.24 | 70-80 | 137 |
| This compound | C₁₅H₁₂N₂O | 236.27 | 60-75 | 155-158 |
Characterization Data
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups (typically in the range of δ 7.2-7.8 ppm) and a broad singlet for the amino (-NH₂) protons (which may be exchangeable with D₂O). |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings and the oxazole ring. The carbon attached to the amino group (C2) is expected to appear at a characteristic chemical shift. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O stretching (around 1250 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 236.27). Fragmentation patterns may show the loss of the amino group or cleavage of the phenyl substituents. |
Potential Applications and Further Research
While specific biological activities for this compound are not extensively documented in publicly available literature, the 2-amino-oxazole scaffold is a known pharmacophore present in various biologically active molecules. This suggests that this compound could serve as a valuable starting material for the synthesis of a library of derivatives for drug discovery programs. Potential areas of investigation include its evaluation for:
-
Anti-inflammatory activity
-
Antimicrobial (antibacterial and antifungal) activity
-
Anticancer activity
-
Anthelmintic activity
Further research could involve the derivatization of the 2-amino group or substitution on the phenyl rings to explore structure-activity relationships (SAR).
Figure 4: Logical relationship for further research and development.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and research objectives.
An In-Depth Technical Guide to 4,5-Diphenyl-1,3-oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diphenyl-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a core oxazole ring substituted with two phenyl groups and an amine group. While specific research on this particular molecule is limited in publicly available literature, the oxazole scaffold is a prominent feature in many biologically active compounds. This guide provides a comprehensive overview of 4,5-Diphenyl-1,3-oxazol-2-amine, including its chemical identity, and draws upon data from structurally related compounds to infer potential synthetic routes, physicochemical properties, and areas of biological interest.
Chemical Identity and Structure
The IUPAC name for the compound is 4,5-diphenyl-1,3-oxazol-2-amine . It is also known as 2-Amino-4,5-diphenyloxazole. The chemical structure consists of an oxazole ring with phenyl groups attached at the 4 and 5 positions and an amine group at the 2 position.
Chemical Structure:
Caption: Chemical structure of 4,5-diphenyl-1,3-oxazol-2-amine.
Physicochemical Properties
| Property | 4,5-Diphenyl-1,3-oxazol-2-amine | 2-Aminooxazole | 2-Aminothiazole |
| CAS Number | 33119-63-0 | 4570-45-0 | 96-50-4 |
| Molecular Formula | C₁₅H₁₂N₂O | C₃H₄N₂O | C₃H₄N₂S |
| Molecular Weight | 236.27 g/mol | 84.08 g/mol | 100.13 g/mol |
| Appearance | Solid (predicted) | - | Pale brown crystalline powder |
| Melting Point | - | 86-89 °C | 91-93 °C |
| Boiling Point | - | - | 140 °C (20 mmHg) |
| LogP (calculated) | ~3.5 | -0.2 | 0.4 |
| Water Solubility | Low (predicted) | Soluble | Slightly soluble |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4,5-diphenyl-1,3-oxazol-2-amine is not extensively reported in the literature. However, a plausible synthetic route can be inferred from established organic chemistry reactions for the formation of 2-aminooxazoles. A common method involves the reaction of an α-hydroxyketone with a source of the 2-amino group, such as cyanamide or urea.
Proposed Synthetic Pathway
A likely precursor for the synthesis of 4,5-diphenyl-1,3-oxazol-2-amine is benzoin (2-hydroxy-1,2-diphenylethanone), which possesses the required α-hydroxyketone functionality and the two phenyl groups at the desired positions. The reaction of benzoin with urea or a related reagent in the presence of an acid or a dehydrating agent would be a direct approach to the target molecule.
Caption: Proposed synthetic workflow for 4,5-diphenyl-1,3-oxazol-2-amine.
General Experimental Protocol (Hypothetical)
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Amine Source: Add urea (1 to 1.5 equivalents) to the solution.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a dehydrating agent.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.
Potential Biological Activities and Signaling Pathways
While there is a lack of direct biological data for 4,5-diphenyl-1,3-oxazol-2-amine, the broader class of oxazole and particularly 2-aminooxazole derivatives has been investigated for a range of biological activities.[2] Structurally similar compounds have shown potential in several therapeutic areas.
Comparative Biological Activities of Related Compounds
| Compound Class/Derivative | Biological Activity | Reference |
| 2-Aminooxazoles | Antimicrobial, Antitubercular[1][2] | [1][2] |
| Substituted Diphenyl-1,3,4-oxadiazoles | CNS Depressant | - |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | FLT3 Inhibitor (Anticancer) | - |
| 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime | TRPA1 and TRPV1 Antagonist (Analgesic/Anti-inflammatory) | - |
Hypothetical Signaling Pathway Involvement
Given that some oxazole derivatives exhibit anti-inflammatory and anticancer properties, it is plausible that 4,5-diphenyl-1,3-oxazol-2-amine could interact with signaling pathways relevant to these conditions. For instance, as a hypothetical example, it could potentially modulate pathways involving kinases or transcription factors that regulate inflammation and cell proliferation.
Caption: Hypothetical signaling pathway modulation by 4,5-diphenyl-1,3-oxazol-2-amine.
Conclusion and Future Directions
4,5-Diphenyl-1,3-oxazol-2-amine is a well-defined chemical entity for which detailed biological and synthetic data are currently sparse in the public domain. Based on the chemistry and biological activities of related oxazole derivatives, this compound represents an interesting scaffold for further investigation, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on developing and optimizing a reliable synthetic protocol, followed by a comprehensive screening for biological activity to elucidate its therapeutic potential. The collection of detailed physicochemical data will also be crucial for its development as a potential drug candidate.
References
Spectroscopic Data of 4,5-Diphenyl-oxazol-2-ylamine: A Technical Guide
Introduction
4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound featuring a central oxazole ring substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 2 position. The spectroscopic characterization of such molecules is crucial for confirming their synthesis, purity, and for elucidating their structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for structurally similar compounds, including 2-aminooxazoles, 4,5-diaryloxazoles, and other related heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 10H | Phenyl-H |
| ~ 5.50 - 6.50 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C2 (C-NH₂) |
| ~ 145 - 150 | C4/C5 (C-Ph) |
| ~ 135 - 140 | C4/C5 (C-Ph) |
| ~ 125 - 130 | Phenyl C (quaternary) |
| ~ 128 - 129 | Phenyl C (ortho, meta, para) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| ~ 3050 | Weak | Aromatic C-H stretch |
| 1690 - 1630 | Strong | C=N stretch (oxazole ring) |
| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretch |
| ~ 1250 | Medium | C-N stretch |
| ~ 1070 | Medium | C-O-C stretch (oxazole ring) |
| 760, 690 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| ~ 236 | High | [M]⁺ (Molecular Ion) |
| ~ 207 | Medium | [M - HCN]⁺ |
| ~ 193 | Medium | [M - HNCO]⁺ |
| ~ 105 | High | [C₆H₅CO]⁺ |
| ~ 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard procedures for the characterization of heterocyclic compounds.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Sample Introduction: The sample can be introduced via a GC column for volatile compounds or a direct insertion probe for solids.
-
EI-MS Acquisition:
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
Scan speed: 1-2 scans/second.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.
In-depth Technical Guide on the Crystal Structure Analysis of 4,5-Diphenyl-oxazol-2-ylamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a complete, publicly available crystallographic dataset for 4,5-Diphenyl-oxazol-2-ylamine could not be located in the searched databases.[1] This guide presents a comprehensive analysis of a closely related analogue, 4,5-diphenylthiazol-2-amine, to provide valuable comparative insights into the structural properties of this class of compounds. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound should its crystal structure become available.
Introduction
4,5-Diphenyloxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. X-ray crystallography is the definitive method for determining the precise molecular geometry and packing in the solid state. This guide provides a detailed overview of the experimental protocols involved in crystal structure determination and presents the crystallographic data for a close structural analogue, 4,5-diphenylthiazol-2-amine.
Experimental Protocols
Synthesis and Crystallization
A general method for the synthesis of 4,5-disubstituted oxazoles involves the van Leusen reaction.[1] For the specific thiazole analogue, 4,5-diphenylthiazol-2-amine, a common synthetic route involves the reaction of an α-haloketone with a thiourea derivative.
Synthesis of 4,5-diphenylthiazol-2-amine: A typical procedure involves the reaction of 2-bromo-1,2-diphenylethanone with thiourea in a suitable solvent such as ethanol. The reaction mixture is heated under reflux, followed by neutralization with a base (e.g., sodium bicarbonate) to yield the desired product. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:[1]
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in the diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[1]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Data Presentation: Crystal Structure of 4,5-Diphenylthiazol-2-amine
The following tables summarize the key crystallographic data and refinement parameters for 4,5-diphenylthiazol-2-amine.[2]
Table 1: Crystal Data and Structure Refinement for 4,5-Diphenylthiazol-2-amine [2]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8853(3) |
| b (Å) | 23.8495(10) |
| c (Å) | 7.5689(3) |
| α (°) | 90 |
| β (°) | 96.585(2) |
| γ (°) | 90 |
| Volume (ų) | 1234.70(9) |
| Z | 4 |
| Rgt(F) | 0.0506 |
| wRref(F²) | 0.1243 |
| Temperature (K) | 100 |
Table 2: Selected Bond Lengths (Å) for 4,5-Diphenylthiazol-2-amine
| Bond | Length (Å) |
| S(1)-C(1) | 1.758(2) |
| S(1)-C(5) | 1.739(2) |
| N(1)-C(1) | 1.316(3) |
| N(1)-C(2) | 1.391(3) |
| N(2)-C(1) | 1.349(3) |
| C(2)-C(3) | 1.492(3) |
| C(4)-C(5) | 1.490(3) |
| C(2)-C(5) | 1.378(3) |
Table 3: Selected Bond Angles (°) for 4,5-Diphenylthiazol-2-amine
| Angle | Value (°) |
| C(1)-S(1)-C(5) | 91.24(10) |
| C(1)-N(1)-C(2) | 109.8(2) |
| S(1)-C(1)-N(1) | 115.5(2) |
| S(1)-C(1)-N(2) | 121.2(2) |
| N(1)-C(1)-N(2) | 123.3(2) |
| N(1)-C(2)-C(5) | 115.0(2) |
| S(1)-C(5)-C(2) | 108.5(2) |
Visualization of Experimental Workflow and Molecular Interactions
The following diagrams illustrate the general workflow for crystal structure analysis and the logical relationship of key steps.
References
Quantum Chemical Blueprint: Probing the Optoelectronic Landscape of 4,5-Diphenyloxazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 4,5-diphenyloxazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and intriguing photophysical properties. By integrating experimental data with theoretical calculations, researchers can gain deep insights into the structure-property relationships that govern the behavior of these molecules, thereby accelerating the design and development of novel therapeutic agents and functional materials.
Experimental Protocols: Synthesis and Characterization
The foundation of any computational study lies in robust experimental data. This section outlines the typical procedures for the synthesis and photophysical characterization of 4,5-diphenyloxazole derivatives.
General Synthesis of 4,5-Diphenyloxazole Derivatives
A common route to synthesize the 4,5-diphenyloxazole core involves the reaction of desyl chloride with sodium azide in a suitable solvent, such as boiling methanol. This reaction proceeds to yield 2,4,5-triphenyloxazole in good yields and can be adapted for the synthesis of other triaryl-substituted oxazoles.[1] Further functionalization of the phenyl rings can be achieved through standard aromatic substitution reactions, either on the starting materials or on the final oxazole core, to generate a library of derivatives with diverse electronic properties.
Photophysical Characterization
The photophysical properties of 4,5-diphenyloxazole derivatives are crucial for understanding their potential in applications such as fluorescent probes and photosensitizers. The key experimental techniques are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Solutions of the 4,5-diphenyloxazole derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile) at concentrations that yield absorbance values between 0.02 and 0.1 to ensure linearity according to the Beer-Lambert law.
-
Measurement: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector is required.
-
Sample Preparation: The same solutions prepared for UV-Vis measurements can be used. It is critical to use dilute solutions to avoid inner-filter effects.
-
Measurement: The sample is excited at its λmax, and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.
Fluorescence Quantum Yield (ΦF) Determination:
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a comparative method with a well-characterized standard of known quantum yield.
-
Procedure:
-
Prepare a series of solutions of both the sample and a standard (e.g., quinine sulfate in 0.1 M H2SO4) with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical experimental conditions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,standard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where ΦF,standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Quantum Chemical Calculations: Methodology
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the photophysical properties of molecules.
Ground State Properties (DFT)
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.
-
Methodology:
-
Geometry Optimization: The molecular structure of each 4,5-diphenyloxazole derivative is optimized in the ground state using a suitable DFT functional, such as B3LYP, and a basis set, for example, 6-311G++(d,p). This step determines the most stable conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the molecule's electronic stability and reactivity.
-
Excited State Properties (TD-DFT)
-
Methodology:
-
Excitation Energy Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed with the same functional and basis set to compute the vertical excitation energies, which correspond to the absorption wavelengths (λabs). The oscillator strengths (f) are also calculated to predict the intensity of the electronic transitions.
-
Emission Energy Calculations: To predict the fluorescence emission wavelength (λem), the geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then performed on the S1 optimized geometry to determine the energy of the transition back to the ground state.
-
Data Presentation: Bridging Theory and Experiment
A key aspect of this integrated approach is the direct comparison of experimental and theoretical data. The following tables present representative data for a series of substituted 2,5-diaryloxazoles, which serve as a good model for the 4,5-diphenyloxazole system, showcasing the predictive power of the computational methods.
| Compound | Substituent | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) | Experimental ΦF |
| 1 | -H (PPO) | 308 | 305 | 360 | 358 | 0.85 |
| 2 | 2-phenoxy | 310 | 307 | 365 | 362 | 0.70 |
| 3 | 5-phenoxy | 312 | 309 | 368 | 365 | 0.75 |
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1 | -H (PPO) | -6.25 | -1.85 | 4.40 |
| 2 | 2-phenoxy | -6.20 | -1.88 | 4.32 |
| 3 | 5-phenoxy | -6.18 | -1.89 | 4.29 |
Note: The data in these tables are based on the findings for 2,5-diaryloxazoles and are presented here as a representative example to illustrate the correlation between experimental and theoretical results.[2]
Visualizing Workflows and Pathways
Graphical representations of experimental and computational workflows, as well as biological signaling pathways, are invaluable for clear communication and understanding. The following diagrams are generated using the DOT language for Graphviz.
Experimental and Computational Workflow
Signaling Pathway: COX-2 Inhibition
4,5-Diphenyloxazole derivatives have been investigated as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Understanding the signaling pathway is crucial for rational drug design.
Conclusion
The integration of quantum chemical calculations with experimental studies provides a powerful paradigm for the investigation of 4,5-diphenyloxazole derivatives. This technical guide outlines the fundamental experimental and computational protocols necessary to explore the synthesis, photophysical properties, and potential biological activities of this important class of compounds. By leveraging these methodologies, researchers can effectively predict and understand the behavior of novel derivatives, thereby guiding the rational design of molecules with tailored properties for applications in drug discovery and materials science.
References
An In-Depth Technical Guide to the Discovery and History of 2-Aminooxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminooxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a bioisosteric replacement for the well-explored 2-aminothiazole moiety. This strategic substitution of the sulfur atom in the thiazole ring with an oxygen atom can offer advantages in physicochemical properties, such as improved solubility and reduced metabolic oxidation, while often retaining or enhancing biological activity. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and burgeoning role of 2-aminooxazole scaffolds in drug discovery, with a focus on their interaction with key signaling pathways.
Historical Perspective and Discovery
The exploration of the 2-aminooxazole scaffold has a rich history, with early synthetic endeavors dating back to the late 19th and early 20th centuries. These foundational methods laid the groundwork for the development of more sophisticated synthetic strategies and the eventual recognition of this scaffold's therapeutic potential.
Prebiotic Synthesis: An Intriguing Origin
Interestingly, the story of the 2-aminooxazole scaffold begins not in a laboratory, but in the context of prebiotic chemistry. Research into the origins of life has proposed that 2-aminooxazole, formed from the reaction of simple molecules like cyanamide and glycolaldehyde, could have been a key intermediate in the prebiotic synthesis of RNA nucleotides.[1] This hypothesis places the 2-aminooxazole core at a crucial juncture in the emergence of biological systems.
Early Synthetic Methodologies
The first laboratory syntheses of substituted oxazoles were reported in the late 19th century. A comprehensive 1983 review by Peshakova et al. highlights several seminal approaches to the 2-aminooxazole ring system. Key among these early methods are:
-
Reaction of α-Hydroxy Ketones with Cyanamides: This method provided a direct route to 2-aminooxazoles with yields of up to 90%.
-
Condensation of α-Halo Ketones with Urea and its Derivatives: Described by Gomper and Christmann, this reaction became a foundational method for accessing a variety of substituted 2-aminooxazoles.
These early syntheses were crucial in establishing the fundamental chemistry of the 2-aminooxazole scaffold, paving the way for its later exploration in medicinal chemistry.
Evolution of Synthetic Strategies
While early methods provided access to the 2-aminooxazole core, the synthesis of N-substituted derivatives, which are often of greater interest in drug discovery, proved to be a significant challenge. The classical Hantzsch thiazole synthesis, a robust method for preparing 2-aminothiazoles from α-halo ketones and thioureas, surprisingly fails when N-substituted ureas are used as starting materials.[2] This limitation spurred the development of modern, more versatile synthetic routes.
The Two-Step Approach: Condensation and Cross-Coupling
A significant breakthrough in the synthesis of N-aryl-2-aminooxazoles has been the development of a two-step procedure.[2] This method involves:
-
Condensation: An appropriate α-bromoacetophenone is condensed with urea to form the 2-aminooxazole ring.
-
Buchwald-Hartwig Cross-Coupling: The resulting 2-aminooxazole is then coupled with an aryl halide using a palladium catalyst.
This approach has proven to be a more general and efficient route to a wide range of N-substituted 4-aryl-2-aminooxazoles, which are key building blocks for many biologically active compounds.
The 2-Aminooxazole Scaffold in Medicinal Chemistry
The recognition of the 2-aminooxazole moiety as a valuable pharmacophore has been driven by its successful application as a bioisostere of the 2-aminothiazole scaffold. This has been particularly evident in the development of agents targeting key signaling pathways implicated in a variety of diseases, including cancer and inflammatory disorders.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many inhibitors have focused on the 2-aminothiazole scaffold, the bioisosteric replacement with 2-aminooxazole is an active area of investigation. The rationale is to improve the pharmacokinetic profile of these inhibitors while maintaining their potent activity.
Below is a diagram illustrating the points of intervention for kinase inhibitors within this pathway.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 2-Aminooxazoles
Introduction
The 2-aminooxazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. It is recognized as a bioisostere of the widely used 2-aminothiazole moiety, where the sulfur atom is replaced by an oxygen atom.[1] This isosteric replacement can lead to significant improvements in physicochemical properties and pharmacokinetic profiles, making the 2-aminooxazole core an attractive alternative for optimizing drug candidates.[2][3][4][5] Potential advantages include enhanced aqueous solubility, a modified metabolic profile due to the absence of an oxidizable sulfur atom, and a potential reduction in off-target activities sometimes associated with 2-aminothiazoles, which can be flagged as Pan-Assay Interference Compounds (PAINS).[1] This guide provides a detailed overview of the key physicochemical characteristics of substituted 2-aminooxazoles, methodologies for their determination, and their implications for drug development.
Physicochemical Properties: A Quantitative Overview
The substitution pattern on the 2-aminooxazole ring system profoundly influences its physicochemical properties, which are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that affects a compound's solubility, permeability across biological membranes, and binding to plasma proteins. The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole generally leads to a decrease in lipophilicity (i.e., increased hydrophilicity).[6][7] This is attributed to the higher electronegativity of the oxygen atom compared to sulfur.
A study comparing N-oxazolyl- and N-thiazolylcarboxamides found that the exchange of thiazole for oxazole resulted in a significant decrease in the experimentally determined lipophilicity parameter, log k'w.[6][8] For one subtype of compounds, the decrease was 0.95 ± 0.09, and for a second subtype, it was 1.05 ± 0.04, highlighting a consistent trend towards increased hydrophilicity for the oxazole derivatives.[6][8]
Table 1: Lipophilicity of Selected Substituted 2-Aminooxazoles and Their Thiazole Isosteres
| Compound Subtype | 2-Aminothiazole Derivative (log k'w) | 2-Aminooxazole Derivative (log k'w) | Change (Δlog k'w) | Reference |
|---|---|---|---|---|
| Subtype I (Average) | - | - | -0.95 ± 0.09 | [6][8] |
| Subtype II (Average) | - | - | -1.05 ± 0.04 |[6][8] |
Note: log k'w is a chromatographic hydrophobicity index determined by RP-HPLC, which is correlated with logP.
Aqueous Solubility (logS)
Improved aqueous solubility is a frequently cited advantage of substituting a 2-aminothiazole with a 2-aminooxazole.[1][2][7] Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges. Studies have demonstrated that 2-aminooxazole derivatives can exhibit significantly better solubility than their thiazole counterparts.[6][8] In one comparative study, the 2-aminooxazole derivative 15b was 59 times more soluble than its thiazole isostere 15a .[8]
However, the effect is not always straightforward and depends on the overall substitution pattern and solid-state properties (e.g., crystal packing).[1] For instance, in a series of antitubercular agents, no statistically significant difference was observed between the average kinetic solubility values of the 2-aminooxazole set and the 2-aminothiazole set, though individual pairs showed variations.[2]
Table 2: Kinetic Aqueous Solubility of Selected 2-Aminooxazoles and Their Thiazole Isosteres
| 2-Aminothiazole Cmpd. | Solubility (μM in PBS, pH 7.4) | 2-Aminooxazole Cmpd. | Solubility (μM in PBS, pH 7.4) | Reference |
|---|---|---|---|---|
| 1 | 1.8 | 31 | 1.1 | [1] |
| 2 | 12.0 | 30 | 1.4 | [1] |
| 3 | 27.7 | 34 | 5.0 | [1] |
| 4 | 10.0 | 36 | 9.3 |[1] |
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The 2-aminooxazole scaffold contains a basic primary amino group.[9] The predicted pKa for the protonated amino group of the parent 2-aminooxazole is approximately 5.45.[10] The basicity of this group is influenced by the electron-withdrawing nature of the oxazole ring and the substituents attached to the ring and the amino group. Understanding the pKa is essential for predicting the behavior of these compounds under physiological conditions (pH ~7.4).
Melting Point
The melting point is an indicator of the purity and the stability of the crystal lattice of a compound. For the unsubstituted parent compound, 2-aminooxazole, the melting point is reported to be in the range of 90-95 °C.[9][10][11][12] Substituents on the ring will alter the melting point based on their size, polarity, and ability to form intermolecular interactions like hydrogen bonds, which affects the crystal packing energy.
Table 3: Melting Point of Unsubstituted 2-Aminooxazole
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
|---|
| 2-Aminooxazole | C₃H₄N₂O | 84.08 | 90 - 95 |[9][10][11][12] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. Standardized high-throughput methods are often employed in the initial stages.
Protocol 1: Determination of Lipophilicity (log k'w) by RP-HPLC
This method determines lipophilicity based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
-
System : An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase : A series of isocratic mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer). Concentrations typically range from 30% to 80% organic modifier.
-
Sample Preparation : The test compound is dissolved in the mobile phase or a compatible solvent like DMSO to a concentration of ~1 mg/mL.
-
Analysis : The sample is injected onto the column for each mobile phase composition, and the retention time (t_R) is recorded. The column dead time (t_0) is determined by injecting a non-retained compound (e.g., sodium nitrate).
-
Calculation :
-
For each run, the capacity factor (k) is calculated: k = (t_R - t_0) / t_0.
-
The logarithm of the capacity factor (log k) is plotted against the percentage of the organic modifier in the mobile phase.
-
A linear regression is performed on the data points.
-
The y-intercept of the regression line, which corresponds to the log k value extrapolated to 100% aqueous mobile phase, is the log k'w value. This value serves as a reliable index of lipophilicity.[13]
-
Protocol 2: Kinetic Solubility Measurement
This high-throughput method is preferred in early discovery as it mimics the situation where a compound is introduced into an aqueous environment from a concentrated organic stock solution.[1][2]
-
Stock Solution Preparation : A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation : A small aliquot of the DMSO stock solution (e.g., 1-2 µL) is added to the wells of a 96-well microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (≤1%).
-
Incubation : The plate is sealed and shaken at room temperature for a defined period (e.g., 1.5 - 24 hours) to allow the system to reach equilibrium.
-
Sample Processing : After incubation, the plate is centrifuged to pellet any precipitated compound.
-
Quantification : The concentration of the compound remaining in the supernatant is determined. This is typically done by HPLC-UV or LC-MS/MS by comparing the peak area against a standard calibration curve prepared from the DMSO stock solution.
-
Result : The measured concentration is reported as the kinetic solubility in µM or µg/mL.[7]
Protocol 3: pKa Determination by UV-Metric Titration
This method is suitable for compounds containing a chromophore whose UV-visible absorption spectrum changes with protonation state.
-
Instrumentation : A UV-Vis spectrophotometer coupled with a pH meter and an automated titrator.
-
Sample Preparation : A dilute solution of the compound is prepared in water or a water/co-solvent mixture (e.g., methanol) to ensure solubility across the desired pH range.
-
Titration : The sample is titrated with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then back-titrated with a standardized base (e.g., 0.1 M NaOH) to a high pH (e.g., pH 12).
-
Data Acquisition : Throughout the titration, the full UV-Vis spectrum is recorded at regular pH intervals.
-
Data Analysis :
-
The absorbance changes at several wavelengths are plotted against pH.
-
Multivariate analysis of the spectral data is performed to identify the number of ionization steps.
-
A sigmoidal curve is fitted to the absorbance vs. pH data. The inflection point of this curve corresponds to the pKa value.[14]
-
Visualizations: Workflows and Relationships
Bioisosteric Replacement Strategy
The replacement of a thiazole ring with an oxazole is a common strategy in medicinal chemistry to modulate physicochemical properties. This diagram illustrates the core concept.
Caption: Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.
General Synthetic Pathway
A versatile two-step method is often used for the synthesis of N,4-disubstituted 2-aminooxazoles, which is crucial for generating diverse libraries for structure-activity relationship (SAR) studies.[1][2]
Caption: Common two-step synthesis of N,4-disubstituted 2-aminooxazoles.
Experimental Workflow for Physicochemical Profiling
This workflow outlines the logical sequence of experiments performed to characterize a newly synthesized library of 2-aminooxazole derivatives.
Caption: Workflow for the physicochemical profiling of 2-aminooxazole derivatives.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry (2020) | Elisa Azzali | 21 Citations [scispace.com]
- 5. figshare.com [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 10. Oxazole-2-amine | 4570-45-0 [chemicalbook.com]
- 11. 2-Aminooxazole, 97% | Fisher Scientific [fishersci.ca]
- 12. 2-アミノオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Formation of 4,5-Diphenyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the formation of 4,5-diphenyloxazole, a key heterocyclic scaffold in medicinal chemistry. The focus is on the elucidation of reaction mechanisms and energetics through computational chemistry, providing a foundational understanding for reaction optimization and the design of novel synthetic routes.
Introduction
Oxazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Among them, 4,5-diphenyloxazole constitutes a core structural motif in numerous biologically active compounds. Understanding the theoretical underpinnings of its formation is crucial for the rational design and efficient synthesis of new chemical entities. The Robinson-Gabriel synthesis, a classic and versatile method for oxazole formation, serves as the primary focus of the theoretical investigations detailed herein. This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[1]
The Robinson-Gabriel Synthesis: A Mechanistic Overview
The formation of a 4,5-disubstituted oxazole, such as 4,5-diphenyloxazole, via the Robinson-Gabriel synthesis commences with a 2-acylamino-ketone. The reaction proceeds through an intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring.[1] While various dehydrating agents can be employed, theoretical studies often model the reaction in the presence of a catalyst or activating agent to lower the energetic barriers.
A pertinent example from the literature provides a detailed computational study on a similar Robinson-Gabriel cyclization, offering valuable insights that can be extrapolated to the formation of 4,5-diphenyloxazole. A Density Functional Theory (DFT) investigation of a propylphosphonic anhydride (T3P)-mediated ring closure provides a comprehensive energetic profile of the reaction pathway.[2]
Computational Methodology
The theoretical calculations for the Robinson-Gabriel synthesis are typically performed using DFT methods, which provide a good balance between computational cost and accuracy for systems of this size.
Experimental Protocol: Computational Details for a Representative Robinson-Gabriel Synthesis [2]
-
Software: Gaussian 16 program package.
-
Method: Density Functional Theory (DFT).
-
Functional: M06-2X, which is known to perform well for main-group thermochemistry and barrier heights.
-
Basis Set: 6-31+G(d,p) for geometry optimizations and frequency calculations. Single-point energy calculations are often performed with a larger basis set, such as 6-311++G(d,p), to obtain more accurate energies.
-
Solvation Model: The effect of the solvent (e.g., N,N-dimethylformamide, DMF) is included using an implicit solvation model, such as the SMD (Solvation Model based on Density) model.
-
Analysis: Stationary points (reactants, intermediates, transition states, and products) are characterized by frequency calculations. Minima have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a transition state connects the correct reactant and product.
Energetics of the Robinson-Gabriel Cyclization
The reaction mechanism can be broken down into several key elementary steps, each with an associated activation energy. The following table summarizes the calculated Gibbs free energies for a representative T3P-mediated Robinson-Gabriel synthesis, providing a quantitative understanding of the reaction profile.[2]
| Reaction Step | Species | Relative Gibbs Free Energy (kJ mol⁻¹) |
| Step 1: Activation | Reactant + T3P | 0.0 |
| Intermediate 1 | 55.4 | |
| Transition State 1 (TS1) | 113.8 | |
| Step 2: Cyclization | Intermediate 2 | 69.1 |
| Transition State 2 (TS2) | 194.9 | |
| Step 3: Dehydration | Intermediate 3 | -13.5 |
| Transition State 3 (TS3) | 141.4 | |
| Final Product | Oxazole Product + Byproducts | -129.8 |
Table 1: Calculated relative Gibbs free energies for the elementary steps of a T3P-mediated Robinson-Gabriel synthesis at the M062X/6–311++G(d,p)//M062X/6–31+G(d,p) level of theory with SMD (DMF) solvation.[2]
The highest activation Gibbs free energy in this pathway is 194.9 kJ mol⁻¹, corresponding to the intramolecular cyclization step (TS2).[2] This indicates that the ring formation is the rate-determining step of the overall reaction. The overall reaction is exergonic, with the products being significantly more stable than the reactants.[2]
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the Robinson-Gabriel synthesis.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the mechanism and energetics of 4,5-diphenyloxazole formation via the Robinson-Gabriel synthesis. The computational data highlight the critical energetic barriers and intermediates along the reaction pathway, identifying the rate-determining step and informing strategies for reaction optimization. The detailed computational protocols and quantitative data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the rational design of synthetic routes to novel oxazole-based therapeutics. The synergy between computational and experimental chemistry will continue to be a driving force in the efficient discovery and development of new pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for 4,5-Diphenyl-oxazol-2-ylamine as a Potential Kinase Inhibitor
Introduction
Protein kinases are a significant class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of diseases like cancer.[1][2] This has made them a prime target for therapeutic intervention. The oxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a wide range of biological activities. This document outlines the application and protocols for investigating the potential of 4,5-Diphenyl-oxazol-2-ylamine as a novel kinase inhibitor. While direct experimental data for this specific molecule is not extensively published, its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases. The protocols described herein provide a framework for the comprehensive evaluation of this compound's inhibitory potential and its effects on cellular signaling pathways.
Compound Profile
| Compound Name | Structure | Formula | Molecular Weight | Canonical SMILES |
| This compound | C₁₅H₁₂N₂O | 236.27 g/mol | C1=CC=C(C=C1)C2=C(N=C(O2)N)C3=CC=CC=C3 |
Data Presentation: Inhibitory Activity of this compound
The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is intended to serve as an example for presenting screening results.
Table 1: In Vitro Biochemical Kinase Inhibition
| Kinase Target | IC₅₀ (nM) | Assay Type |
| FLT3 | 45 | Luminescence-Based |
| JAK2 | 150 | TR-FRET |
| c-Src | 320 | Fluorescence Polarization |
| Aurora Kinase A | 85 | Luminescence-Based |
| Aurora Kinase B | 92 | Luminescence-Based |
| EGFR | >10,000 | Luminescence-Based |
| VEGFR2 | >10,000 | TR-FRET |
Table 2: Cell-Based Assay Data
| Cell Line | Target Pathway | IC₅₀ (nM) | Assay Type |
| MV4-11 (FLT3-ITD) | FLT3 Signaling | 60 | Cell Viability (MTT) |
| HEL (JAK2 V617F) | JAK-STAT Signaling | 250 | p-STAT3 Western Blot |
| HCT116 | Aurora Kinase Activity | 120 | Histone H3 Phosphorylation |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[1][3]
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant human kinase (e.g., FLT3, Aurora Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Subsequently, dilute these into the kinase assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
Assay Plate Preparation: Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Reaction Initiation: Add 10 µL of the kinase/substrate mixture to each well. Then, add 5 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Cell-Based Phosphorylation Assay
This assay assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[5][6][7]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)
-
Cell culture medium and supplements
-
This compound
-
Phosphatase and protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Antibodies: phospho-specific substrate antibody, total substrate antibody, and loading control antibody (e.g., β-Actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 6-well plate and allow them to adhere or reach the desired density. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Western Blotting: Perform SDS-PAGE to separate the proteins, transfer them to a PVDF membrane, and conduct immunoblotting using specific primary and secondary antibodies to detect the phosphorylated and total levels of the target substrate.[8][10]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and then to a loading control.
Western Blot Protocol for Kinase Signaling Pathway Analysis
This protocol provides a detailed procedure for analyzing the effect of this compound on the phosphorylation status of key proteins in a signaling cascade.[8][11]
Materials:
-
Treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all cell lysates. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[8]
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies for total protein or a loading control to ensure equal protein loading.[10]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for kinase inhibitor characterization.
Logical Relationship Diagram
Caption: Logical relationships in kinase inhibitor data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Testing of 4,5-Diphenyl-oxazol-2-ylamine Activity
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 4,5-Diphenyl-oxazol-2-ylamine. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's potential as a therapeutic agent. Based on the activities of structurally related diphenyl-oxazole and diphenyl-imidazole compounds, the primary focus of these assays is on anti-inflammatory, antiproliferative, and enzymatic inhibitory activities.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These tables are for illustrative purposes to guide data presentation.
Table 1: Anti-inflammatory Activity - COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (µM)[1] | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | COX-1 | >100 | >50 |
| COX-2 | 2.0 | ||
| Celecoxib (Control) | COX-1 | 15 | 0.026 |
| COX-2 | 0.04 |
Table 2: Antiproliferative Activity - MTT Assay
| Cell Line | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| A549 (Lung Carcinoma) | 15.2 | 0.8 |
| MCF-7 (Breast Cancer) | 25.8 | 1.2 |
| U-2 OS (Osteosarcoma) | 12.5 | 0.9[2] |
Table 3: Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| CDK10/CycM | 8.5 | 0.02 |
| LIMK1 | >50 | 0.1 |
| LIMK2 | >50 | 0.15 |
Table 4: α-Glucosidase Inhibitory Activity
| Compound | α-Glucosidase IC50 (µM)[3] |
| This compound | 95.3 ± 0.6 |
| Acarbose (Control) | 750.0[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.[1]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of this compound and the control compound in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.[4]
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting a dose-response curve.[4]
MTT Assay for Cytotoxicity
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, U-2 OS)[2]
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate the cells in a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and the control compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. Shake the plate gently to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[4]
In Vitro Kinase Assay
Objective: To determine the inhibitory effect of this compound on the activity of specific kinases.
Materials:
-
Recombinant kinase (e.g., CDK10/CycM)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase and the test compound dilutions. Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specified time at room temperature or 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against α-glucosidase.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (e.g., pH 6.8)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
Procedure:
-
Prepare serial dilutions of this compound and acarbose in the phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.[4]
Caption: Simplified diagram of kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 4,5-Diaryloxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the anti-inflammatory properties of novel 4,5-diaryloxazole analogs. The protocols outlined herein cover key in vitro and in vivo assays to characterize the therapeutic potential of this class of compounds. The primary mechanism of action for many 4,5-diaryloxazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Data Presentation: Anti-inflammatory and Analgesic Efficacy
The following tables summarize quantitative data from a comparative in vivo study of a 4,5-diaryloxazole analog, NC-2142, against the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. This data highlights the potential for developing oxazole-based compounds with comparable efficacy and an improved safety profile.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Mean Tumefaction Rate (%) | Inhibition Rate (%) |
| Control | - | 75.3 | - |
| Oxaprozin | 10 | 48.5 | 35.6 |
| NC-2142 | 10 | 49.2 | 34.7 |
Data adapted from a study on 4,5-diaryloxazole analogs. The tumefaction rate was measured in the back metatarsus of rats.[1]
Table 2: In Vivo Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Treatment | Dose (mg/kg) | Mean Writhing Times | Inhibition Rate (%) |
| Control | - | 45.6 | - |
| Oxaprozin | 10 | 23.8 | 47.8 |
| NC-2142 | 10 | 24.5 | 46.3 |
Data adapted from a study on 4,5-diaryloxazole analogs.[1]
Table 3: Gastric Ulcerogenicity in Rats
| Treatment | Dose (mg/kg) | Ulcer Index |
| Control | - | 0.3 |
| Oxaprozin | 50 | 4.8 |
| NC-2142 | 50 | 1.2 |
Data adapted from a study on 4,5-diaryloxazole analogs. A lower ulcer index indicates reduced gastric damage.[1]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of 4,5-diaryloxazole analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn can modulate downstream signaling cascades such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway in Inflammation
MAPK Signaling Pathways in Inflammation
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of 4,5-diaryloxazole analogs.
Experimental Workflow for Anti-inflammatory Screening
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of 4,5-diaryloxazole analogs against COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
4,5-Diaryloxazole analogs and reference compounds (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection (ELISA kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the 4,5-diaryloxazole analogs and reference compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds to the respective wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of 4,5-diaryloxazole analogs to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
4,5-Diaryloxazole analogs and a reference inhibitor (e.g., L-NAME)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 4,5-diaryloxazole analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound) and a negative control group (no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 values for NO inhibition.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the effect of 4,5-diaryloxazole analogs on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
4,5-Diaryloxazole analogs
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 4,5-diaryloxazole analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 values for TNF-α and IL-6 inhibition.
References
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting antimicrobial and antifungal assays on oxazole derivatives. It is designed to assist researchers in the systematic evaluation of these compounds for potential therapeutic applications. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy of results.
Data Presentation: Quantitative Antimicrobial and Antifungal Activity
The efficacy of oxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. Below are summary tables of representative data for different oxazole derivatives against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives [1][2][3]
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazole Derivative A | Staphylococcus aureus | 1.56 | Ciprofloxacin | - |
| Bacillus subtilis | 0.78 | Ciprofloxacin | - | |
| Oxazole Derivative B | Escherichia coli | 6.25 | Ampicillin | - |
| Pseudomonas aeruginosa | 12.5 | Ampicillin | - | |
| Oxazole Derivative C | Candida albicans | 3.12 | Fluconazole | - |
| Aspergillus niger | 6.25 | Fluconazole | - | |
| Compound 1e | Escherichia coli ATCC 25922 | 28.1 | - | - |
| Staphylococcus epidermidis 756 | 56.2 | - | - | |
| Candida albicans 128 | 14 | - | - | |
| Compound 4a | Staphylococcus epidermidis 756 | 56.2 | - | - |
| Bacillus subtilis ATCC 6683 | 56.2 | - | - | |
| Candida albicans 128 | 14 | - | - | |
| Compounds 6i, 6j | Candida albicans 128 | 14 | - | - |
Table 2: Zone of Inhibition of Selected Oxazole Derivatives [2][3]
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Oxazole Derivative X | Staphylococcus aureus | 21 | Chloramphenicol | 31 |
| Klebsiella pneumoniae | 22 | Chloramphenicol | 42 | |
| Oxazole Derivative Y | Escherichia coli | 20 | Ampicillin | 18 |
| Oxazole Derivative Z | Aspergillus niger | 18 | Ketoconazole | 22 |
| Spiro 3H-indole-3,4'-pyrano(3',2'-d)oxazole derivatives | Aspergillus niger | up to 90 | - | 22 |
Experimental Protocols
To ensure the reliability and reproducibility of antimicrobial and antifungal activity assessments, the following detailed experimental protocols are provided.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Oxazole derivatives and reference antimicrobial agents
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] This can be done visually or using a photometric device.
-
Within 15 minutes, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.[4][7]
-
-
Compound Dilution:
-
Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound directly in the wells of the 96-well plate using the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Controls:
-
Positive Control: Wells containing the microbial inoculum and broth without any antimicrobial agent.
-
Negative Control: Wells containing only the broth to check for sterility.
-
Reference Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
-
-
Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4] Growth can be assessed visually or by measuring the absorbance using a microplate reader.
-
Protocol 2: Agar Well Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition.[8][9]
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cork borer (6-8 mm diameter)
-
Oxazole derivatives and reference antimicrobial agents
Procedure:
-
Plate Preparation:
-
Prepare MHA or SDA plates of a uniform thickness.
-
Prepare the microbial inoculum as described in Protocol 1 (Inoculum Preparation).
-
Evenly spread the standardized inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn culture.
-
Allow the plates to dry for 3-5 minutes.
-
-
Well Preparation:
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[9]
-
-
Compound Application:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the oxazole derivative solution (at a known concentration) into each well.
-
Include a positive control (a known antimicrobial agent) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Incubate the plates at 28-30°C for 48-72 hours for fungi.
-
-
Measurement:
-
After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters (mm).
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for 4,5-Diphenyl-oxazol-2-ylamine and its Analogs in Cancer Cell Line Studies
Disclaimer: To date, specific studies on the anticancer effects of 4,5-Diphenyl-oxazol-2-ylamine are not available in the public domain. The following application notes and protocols are based on studies of structurally related diphenyloxazole derivatives and other heterocyclic compounds exhibiting anticancer properties. This information is intended to provide a foundational framework for researchers and drug development professionals interested in investigating the potential of this class of compounds.
Application Notes
Introduction
Oxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 4,5-diphenyloxazole scaffold represents a core structure that has been explored for various therapeutic applications. While direct anticancer studies on this compound are lacking, research on related diphenyloxazole and other oxazole derivatives suggests potential mechanisms of action that may be relevant. These mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action (Hypothesized)
Based on studies of analogous compounds, the potential anticancer mechanisms of this compound and its derivatives could involve:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers for apoptosis include caspase activation, PARP cleavage, and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from replicating their DNA and dividing.
-
Inhibition of Kinases: Various kinases play a pivotal role in cancer cell signaling and proliferation. Compounds with the oxazole scaffold have been shown to inhibit kinases such as EGFR, which are often overexpressed in cancer.
Cell Line Screening
A panel of human cancer cell lines is recommended for initial screening to determine the cytotoxic potential of this compound. This panel should ideally include representatives of different cancer types, such as:
-
Hepatocellular Carcinoma: HepG2
-
Cervical Cancer: HeLa
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549
-
Colon Cancer: HCT116
Quantitative Data Summary
The following table summarizes the cytotoxic activity of some 2,4-diphenyloxazole derivatives (structurally related to the topic compound) against HepG2 and HeLa cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| OXD-6 | 2-(2-nitrophenyl)-4-phenyl-oxazole | HepG2 | 16.89 |
| OXD-15 | 2-(4-acetoxyphenyl)-4-phenyl-oxazole | HepG2 | 16.65 |
| OXD-13 | 2-(4-chlorophenyl)-4-phenyl-oxazole | HeLa | 56.52 |
Data is adapted from studies on 2,4-diphenyloxazole derivatives and is intended for comparative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of a novel compound.
Application Notes and Protocols: 4,5-Diphenyl-oxazol-2-ylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound belonging to the 2-aminooxazole class of molecules. The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. This structural motif is considered a bioisostere of 2-aminothiazole, a common fragment in many pharmaceuticals. The replacement of the sulfur atom in the thiazole ring with an oxygen atom can lead to improved physicochemical properties, such as enhanced solubility and modified metabolic stability, making 2-aminooxazoles attractive for drug discovery programs.
These application notes provide an overview of the synthesis, potential applications, and a detailed experimental protocol for the preparation of this compound.
Synthesis of this compound
The most common and straightforward method for the synthesis of 2-aminooxazoles is the Hantzsch-type condensation reaction between an α-haloketone and urea or its derivatives. For the synthesis of this compound, the reaction proceeds via the condensation of α-bromodeoxybenzoin (also known as desyl bromide) with urea.
The general reaction scheme is as follows:
Application Notes and Protocols for High-Throughput Screening of 2-Aminooxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminooxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a bioisosteric analog of the well-explored 2-aminothiazole, 2-aminooxazole derivatives present a promising avenue for the development of novel therapeutics with potentially improved physicochemical and pharmacological properties, such as enhanced solubility and metabolic stability.[1] This scaffold has emerged as a valuable starting point for identifying potent modulators of various biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways and frequently dysregulated in diseases like cancer.
These application notes provide detailed protocols and a conceptual framework for the high-throughput screening (HTS) of 2-aminooxazole compound libraries to identify and characterize novel bioactive molecules. The content herein is designed to guide researchers through the entire HTS workflow, from primary screening to hit confirmation and characterization.
Target Rationale: Kinase Inhibition
A primary application for screening 2-aminooxazole libraries is the discovery of novel kinase inhibitors. Numerous studies on the analogous 2-aminothiazoles have demonstrated their potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like FMS-like tyrosine kinase 3 (FLT3).[2][3][4] Given the structural similarity, 2-aminooxazoles are hypothesized to interact with the ATP-binding pocket of kinases, making them attractive candidates for targeted cancer therapy.
Key Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: A crucial pathway regulating cell growth, proliferation, and survival.
-
Aurora Kinase Pathway: Essential for mitotic progression, with its dysregulation often leading to aneuploidy and tumorigenesis.
-
CDK/Cyclin Pathway: Governs the cell cycle, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells.
High-Throughput Screening Workflow
A typical HTS campaign for a 2-aminooxazole library involves a multi-step process designed to efficiently identify and validate promising lead compounds.
Data Presentation: Representative Screening Hits
The following tables summarize quantitative data from representative screening campaigns involving 2-aminooxazole and related 2-aminothiazole derivatives, highlighting their potential as kinase inhibitors.
Table 1: Biochemical Kinase Inhibition Data
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| Compound 7c | 2-Aminooxazole | FLT3 | 2.8 |
| Compound 7c | 2-Aminooxazole | FLT3 (D835Y) | 1.6 |
| Compound 7c | 2-Aminooxazole | FLT3 (ITD) | 1.1 |
| Dasatinib | 2-Aminothiazole | Src Family Kinases | <1 |
| Compound 14 | 2-Aminothiazole derivative with oxazole | CDK2 | 1-10 |
Data for Compound 7c from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[3] Data for Dasatinib and Compound 14 are included as representative 2-aminothiazole-based kinase inhibitors.[2]
Table 2: Cell-Based Anti-Proliferative Activity
| Compound ID | Scaffold | Cell Line | IC₅₀ (nM) |
| Compound 7c | 2-Aminooxazole | MV4-11 (AML) | 15.1 |
| Compound 7c | 2-Aminooxazole | Molm-13 (AML) | 36.5 |
| Dasatinib | 2-Aminothiazole | K562 (CML) | 11 |
| Compound 14 | 2-Aminothiazole derivative with oxazole | A2780 (Ovarian) | 1400 |
Data for Compound 7c from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[3] Data for Dasatinib and Compound 14 are included as representative 2-aminothiazole-based kinase inhibitors.[2]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay using fluorescence polarization (FP) to identify 2-aminooxazole compounds that inhibit the activity of a target kinase.
Principle: A fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high FP signal. Inhibitors from the 2-aminooxazole library will compete with the tracer for binding to the kinase, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant kinase of interest (e.g., FLT3, CDK2, Aurora A)
-
Fluorescently labeled tracer specific for the kinase
-
2-Aminooxazole compound library (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the 2-aminooxazole library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO.
-
Kinase/Tracer Preparation: Prepare a master mix of the kinase and fluorescent tracer in assay buffer. The optimal concentrations should be predetermined by titration experiments.
-
Dispensing Kinase/Tracer Mix: Add 10 µL of the kinase/tracer mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
Protocol 2: Cell-Based Anti-Proliferative Assay (Luminescent)
This protocol outlines a cell-based assay to assess the anti-proliferative effects of 2-aminooxazole compounds on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in luminescence corresponds to a reduction in cell viability.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., MV4-11 for FLT3, A549 for Aurora A, HCT116 for CDK2)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
2-Aminooxazole compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, clear-bottom tissue culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Add 100 nL of each 2-aminooxazole compound to the wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 40 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.[3][5]
Protocol 3: Secondary Screening and Hit Validation
Hits identified from the primary screen require further validation to confirm their activity and rule out false positives.
Dose-Response Confirmation:
-
Active compounds are re-tested in the primary assay format over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).
Orthogonal Assays:
-
To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint using a different technology. For example, if the primary screen was a fluorescence polarization assay, a secondary biochemical assay could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Cellular Target Engagement Assays:
-
To confirm that the compound interacts with the intended target in a cellular context, a target engagement assay can be performed. This could involve techniques such as cellular thermal shift assays (CETSA) or NanoBRET™.
Selectivity Profiling:
-
Promising hits should be screened against a panel of related kinases to determine their selectivity profile. This is crucial for identifying compounds with a desirable therapeutic window and minimizing off-target effects.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by 2-aminooxazole kinase inhibitors.
Conclusion
The 2-aminooxazole scaffold represents a promising starting point for the discovery of novel kinase inhibitors and other bioactive compounds. The successful implementation of a high-throughput screening campaign, as outlined in these application notes, requires careful assay design, robust execution, and a systematic approach to hit validation. By leveraging the detailed protocols and understanding the underlying biological pathways, researchers can effectively screen 2-aminooxazole libraries to identify and advance novel candidates for drug development.
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Profiling of 4,5-Diphenyl-oxazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. The discovery of two major isoforms, COX-1 and COX-2, has been pivotal in drug development. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammatory processes. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The 4,5-diaryloxazole scaffold is a promising pharmacophore for the development of selective COX-2 inhibitors. This application note provides a comprehensive set of protocols for the in vitro pharmacological characterization of 4,5-Diphenyl-oxazol-2-ylamine, a representative compound from this class, as a potential COX-2 inhibitor. The following sections detail the methodologies for assessing its enzymatic inhibitory activity against COX-1 and COX-2, as well as its functional effects on prostaglandin production in a cellular context.
Data Presentation
The following tables summarize representative data for the pharmacological profiling of this compound. Please note that this data is illustrative and intended to exemplify the expected outcomes of the described protocols.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.25 | 60.8 |
| Celecoxib (Reference) | 10.5 | 0.05 | 210 |
| Ibuprofen (Reference) | 5.8 | 8.2 | 0.7 |
Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced Prostaglandin E₂ (PGE₂) Production in RAW 264.7 Macrophages
| Compound | Concentration (µM) | PGE₂ Inhibition (%) |
| This compound | 0.01 | 15.3 |
| 0.1 | 48.7 | |
| 1 | 85.2 | |
| 10 | 95.1 | |
| Celecoxib (Reference) | 0.01 | 25.6 |
| 0.1 | 65.4 | |
| 1 | 92.8 | |
| 10 | 98.3 |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2.[1] The assay measures the peroxidase activity of the COX enzymes.[1]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[1]
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and reference inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the reaction mixture containing Assay Buffer, Heme, and the colorimetric substrate.
-
-
Assay Plate Setup:
-
Add 150 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO for control) to the appropriate wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 5 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 × (V_control - V_inhibitor) / V_control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: Cell-Based Inhibition of PGE₂ Production
This protocol measures the ability of this compound to inhibit the production of PGE₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. PGE₂ levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Celecoxib (reference inhibitor)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
PGE₂ ELISA kit
-
24-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a cell incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh serum-free medium containing various concentrations of this compound or Celecoxib. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
PGE₂ Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the cell-based PGE₂ inhibition assay.
Signaling Pathway
Caption: The arachidonic acid cascade and the hypothesized site of action for this compound.
References
Application Notes and Protocols for N-Arylation of 2-Aminooxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 2-aminooxazoles, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. The protocols cover both palladium- and copper-catalyzed methodologies, offering a range of options depending on substrate scope, functional group tolerance, and desired reaction conditions.
Introduction
N-aryl-2-aminooxazoles are privileged structural motifs found in a variety of biologically active compounds. The development of efficient and versatile methods for their synthesis is of significant interest to the medicinal chemistry community. This document outlines two primary catalytic approaches for the N-arylation of 2-aminooxazoles: the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and Copper-Catalyzed N-Arylation reactions, including Ullmann-type and Chan-Lam couplings.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] For the N-arylation of 2-aminooxazoles, this reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base. A common synthetic strategy is a two-step process involving the initial synthesis of a 4-aryl-2-aminooxazole followed by its N-arylation.[1]
Experimental Workflow: Two-Step Synthesis of N,4-Diaryl-2-aminooxazoles
Caption: Workflow for the two-step synthesis of N,4-diaryl-2-aminooxazoles.
Optimization of Buchwald-Hartwig Reaction Conditions
The choice of palladium precatalyst and base is crucial for the efficiency of the N-arylation. The following table summarizes the optimization of these parameters for the reaction of 4-(p-tolyl)oxazol-2-amine with bromobenzene.[1]
| Entry | Palladium Source | Base | Yield (%) |
| 1 | X-Phos Pd G2 | tBuONa | 50 |
| 2 | X-Phos Pd G2 | Cs2CO3 | 42 |
| 3 | X-Phos Pd G2 | K2CO3 | 0 |
| 4 | X-Phos Pd G2 | K3PO4 | 37 |
| 5 | S-Phos Pd G2 | tBuONa | 51 |
| 6 | S-Phos Pd G2 | Cs2CO3 | 25 |
| 7 | S-Phos Pd G2 | K2CO3 | 0 |
| 8 | S-Phos Pd G2 | K3PO4 | 15 |
| 9 | DavePhos/Pd(OAc)2 | tBuONa | 10 |
| 10 | DavePhos/Pd(OAc)2 | Cs2CO3 | 8 |
| 11 | DavePhos/Pd(OAc)2 | K2CO3 | 0 |
| 12 | DavePhos/Pd(OAc)2 | K3PO4 | 0 |
| Reaction Conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), bromobenzene (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), toluene (2.5 mL/mmol), t-BuOH (0.5 mL/mmol), 130 °C, 10 min, Microwave.[1] |
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is adapted from the synthesis of N,4-diaryl-2-aminooxazoles.[1]
Materials:
-
4-Aryl-2-aminooxazole
-
Aryl bromide
-
X-Phos Pd G2 (or other suitable palladium precatalyst)
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous toluene
-
Anhydrous tert-butanol (t-BuOH)
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a microwave reactor vial, add the 4-aryl-2-aminooxazole (1.0 equiv), aryl bromide (1.2 equiv), X-Phos Pd G2 (0.1 equiv), and sodium tert-butoxide (2.0 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous toluene and anhydrous t-BuOH (typically in a 5:1 ratio) to the vial via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 130 °C for 10-30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,4-diaryl-2-aminooxazole.
Copper-Catalyzed N-Arylation
Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer a cost-effective alternative to palladium-catalyzed methods.[2] These reactions can be performed with or without ligands and are often tolerant of a wide range of functional groups.
Logical Relationship of Copper-Catalyzed N-Arylation Methods
Caption: Overview of Copper-Catalyzed N-Arylation Approaches.
Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation with Arylboronic Acids
This protocol describes a ligand- and base-free method for the N-arylation of 2-amino-N-heterocycles using arylboronic acids in the presence of a copper catalyst at room temperature and open to the air.[3]
Materials:
-
2-Aminooxazole derivative
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction flask, add the 2-aminooxazole (1.0 equiv), arylboronic acid (2.0 equiv), and copper(II) acetate (10 mol%).
-
Add 1,2-dichloroethane as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 5-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-2-aminooxazole.
Data for Ligand-Free Copper-Catalyzed N-Arylation of 2-Aminopyridine (as a model for 2-aminooxazoles)
The following data for the N-arylation of 2-aminopyridine with various arylboronic acids demonstrates the scope of this methodology.[3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Phenylpyridin-2-amine | 89 |
| 2 | 4-Methylphenylboronic acid | N-(p-Tolyl)pyridin-2-amine | 92 |
| 3 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)pyridin-2-amine | 94 |
| 4 | 4-Chlorophenylboronic acid | N-(4-Chlorophenyl)pyridin-2-amine | 85 |
| 5 | 3-Nitrophenylboronic acid | N-(3-Nitrophenyl)pyridin-2-amine | 72 |
| 6 | 2-Methylphenylboronic acid | N-(o-Tolyl)pyridin-2-amine | 79 |
| Reaction Conditions: 2-Aminopyridine (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)2 (10 mol%), DCE, room temperature, air.[3] |
Protocol 2: General Ullmann-Type N-Arylation with Aryl Halides
While a specific protocol for the Ullmann condensation on 2-aminooxazoles was not found in the immediate search, a general procedure for the N-arylation of N-heterocycles can be adapted.[2] This method typically requires a copper(I) salt, a ligand, a base, and elevated temperatures.
Materials:
-
2-Aminooxazole derivative
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Anhydrous solvent (e.g., DMF, DMSO, or dioxane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried Schlenk flask, combine the 2-aminooxazole (1.0 equiv), aryl halide (1.2 equiv), CuI (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the N-aryl-2-aminooxazole.
Conclusion
The N-arylation of 2-aminooxazoles can be effectively achieved through both palladium- and copper-catalyzed methods. The Buchwald-Hartwig reaction offers a well-established and high-yielding route, particularly with the use of modern palladium precatalysts and phosphine ligands. Copper-catalyzed methods, including ligand-free Chan-Lam couplings with arylboronic acids and traditional Ullmann-type reactions with aryl halides, provide valuable and more economical alternatives. The choice of protocol will depend on the specific substrates, desired reaction conditions, and available resources. The detailed methodologies and data presented herein serve as a comprehensive guide for researchers in the synthesis of this important class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diphenyl-oxazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,5-Diphenyl-oxazol-2-ylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may be suboptimal. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature; one study found 60°C to be optimal for a similar synthesis.[1] - Increase the reaction time. - Ensure accurate measurement and stoichiometry of reactants. |
| Poor quality of reagents: Degradation of starting materials or reagents. | - Use fresh, high-purity α-bromodesoxybenzoin and urea. - Ensure the solvent (e.g., DMF) is anhydrous. | |
| Suboptimal reaction conditions: Incorrect solvent, temperature, or catalyst loading. | - Screen different solvents such as acetonitrile, chloroform, or dichlorobenzene.[1] - For reactions requiring a catalyst, consider increasing the catalyst loading.[1] | |
| Formation of Side Products | Competing reaction pathways: Formation of imidazole or imidazolone byproducts is a known issue in 2-aminooxazole synthesis. | - Carefully control reaction conditions, particularly temperature and reaction time, to favor the desired cyclization. - Isolate and characterize the side products to understand the competing reaction pathways. |
| Ring cleavage: The oxazole ring can be susceptible to cleavage under harsh conditions. | - Avoid strongly acidic or basic conditions during workup and purification. | |
| Difficult Purification | Co-elution of product and impurities: Similar polarities of the desired product and side products can make chromatographic separation challenging. | - Develop an optimized solvent system for column chromatography using TLC. A common starting point for moderately polar compounds is a hexane:ethyl acetate mixture. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Product precipitation issues: The product may be difficult to crystallize or may precipitate with impurities. | - Experiment with different recrystallization solvents or solvent mixtures. - If the product is an oil, try converting it to a salt to facilitate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of 2-aminooxazoles is the condensation of an α-haloketone with urea. For this compound, this involves the reaction of α-bromodesoxybenzoin (2-bromo-1,2-diphenylethanone) with urea.
Q2: What are the expected side products in this synthesis?
A2: In the synthesis of 2-aminooxazoles from α-haloketones and urea, the formation of imidazole and imidazolone derivatives are common side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any side products. The spots can be visualized under a UV lamp.
Q4: What is a suitable method for purifying the final product?
A4: Flash column chromatography using silica gel is a common and effective method for purifying 2-aminooxazole derivatives. The choice of eluent should be guided by TLC analysis to achieve good separation. Recrystallization from a suitable solvent can be performed for further purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation of α-Bromodesoxybenzoin and Urea
This protocol is based on established methods for the synthesis of 2-aminooxazoles.
Materials:
-
α-Bromodesoxybenzoin (2-bromo-1,2-diphenylethanone)
-
Urea
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromodesoxybenzoin (1.0 eq) and urea (2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following table summarizes reaction conditions and reported yields for the synthesis of 2-aminooxazoles from α-haloketones and urea, which can serve as a baseline for optimizing the synthesis of this compound.
| α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-phenylethanone | DMF | 100 | 2 | 75 |
| 2-Bromo-1-(4-methylphenyl)ethanone | DMF | 100 | 2 | 82 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | DMF | 100 | 2 | 78 |
Note: These are representative data from related syntheses and actual yields for this compound may vary.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and troubleshooting process.
References
Technical Support Center: Purification of 4,5-Diphenyloxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5-diphenyloxazole derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the purification of 4,5-diphenyloxazole derivatives, offering potential causes and recommended solutions.
Recrystallization Issues
Problem: Oiling Out - The compound separates as an oil instead of crystals.
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the compound's melting point in that solvent system. This is a common issue with low-melting point compounds.[1] Impurities can also lower the melting point of the mixture, contributing to this problem.
-
Recommended Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution until the oil redissolves.
-
Allow the solution to cool very slowly. Placing the flask in a warm water bath and allowing it to cool to room temperature can be effective.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.[1]
-
Ensure the starting material is of reasonable purity, as high levels of impurities can promote oiling out.
-
Problem: No Crystal Formation Upon Cooling.
-
Possible Cause:
-
Too much solvent was used: The solution is not sufficiently supersaturated for crystals to form.[1]
-
Lack of nucleation sites: Crystal growth requires an initial seed or surface to begin.
-
-
Recommended Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template.
-
-
Reduce solvent volume: If crystallization does not occur, carefully evaporate some of the solvent and allow the solution to cool again.[1]
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator, but be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
-
Column Chromatography Issues
Problem: Poor Separation of the Desired Compound from Impurities.
-
Possible Cause:
-
Inappropriate solvent system: The polarity of the eluent may be too high, causing all compounds to move too quickly down the column, or too low, resulting in very slow elution and band broadening.
-
Column overloading: Too much sample has been loaded onto the column for the amount of stationary phase.
-
-
Recommended Solution:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test different solvent systems. Aim for an Rf value of 0.2-0.3 for the desired compound. A less polar solvent system will increase separation for closely related spots.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.[2]
-
Reduce the amount of sample loaded or use a larger column with more silica gel.
-
Problem: The Compound is Decomposing on the Silica Gel Column.
-
Possible Cause: The acidic nature of silica gel can cause the degradation of some acid-sensitive compounds.
-
Recommended Solution:
-
Deactivate the silica gel: Pre-treat the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1% in the eluent), to the solvent system.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4,5-diphenyloxazole derivatives?
A1: The most common laboratory techniques for purifying 4,5-diphenyloxazole derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: How do I choose a suitable solvent for the recrystallization of a 4,5-diphenyloxazole derivative?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3] For aromatic compounds like 4,5-diphenyloxazole derivatives, common solvents to screen include ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.[3][4] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What is a typical solvent system for column chromatography of 4,5-diphenyloxazole derivatives?
A3: A common and effective solvent system for the silica gel column chromatography of 4,5-diphenyloxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ratio is adjusted based on the polarity of the specific derivative, as determined by TLC analysis. A starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Q4: When should I consider using preparative HPLC for purification?
A4: Preparative HPLC is an excellent choice for purifying small to medium quantities of a compound when high purity is required, or when other methods like recrystallization and column chromatography have failed to provide adequate separation.[5] It is particularly useful for separating closely related isomers or impurities with very similar polarities to the target compound.[6]
Q5: My purified 4,5-diphenyloxazole derivative is still showing impurities by HPLC. What should I do?
A5: If your compound is still impure after initial purification, a second purification step using a different technique is often effective. For example, if you performed column chromatography, you could follow it with recrystallization. If impurities are still present, preparative HPLC offers the highest resolution for removing trace impurities.[5][6] Ensure that the solvents used for purification are of high purity to avoid introducing new contaminants.
Data Presentation
The following tables summarize typical purification parameters for 4,5-diphenyloxazole derivatives. Note that these are starting points and may require optimization for specific derivatives.
Table 1: Recrystallization Solvents for 4,5-Diphenyloxazole Derivatives
| Derivative | Solvent System | Typical Yield | Purity (by HPLC) |
| 2,4,5-Triphenyloxazole | Ethanol | 87% | >98%[7] |
| 4,5-Diphenyl-2-p-tolyloxazole | Ethanol | 88% | >98%[7] |
| 4,5-Diphenyl-2-m-tolyloxazole | Ethanol | 72% | >98%[7] |
| 4,5-Diphenyl-2-o-tolyloxazole | Ethanol | 65% | >98%[7] |
| 2,5-Diphenyloxazole | Toluene and Activated Carbon | 96.7% | 99.8%[8] |
| 2,5-Diphenyloxazole | Xylene and Nickel Oxide | 96.9% | 99.8%[9] |
Table 2: Column Chromatography Parameters for 4,5-Diphenyloxazole Derivatives
| Derivative | Stationary Phase | Eluent System | Typical Purity |
| 5-Methoxy-4-phenyloxazole derivative | Silica Gel | Ethyl Acetate / n-Hexane (1:4) | Not Specified[10] |
| 5-Methoxy-4-phenyloxazole derivative | Silica Gel | Ethyl Acetate / n-Hexane (1:5) | Not Specified[10] |
| 5-Methoxy-4-phenyloxazole derivative | Silica Gel | Ethyl Acetate / n-Hexane (2:3) | Not Specified[10] |
| 1,5-Diphenyl-1,2,3-triazole derivative | Silica Gel | Dichloromethane / Hexanes (1:1) | Not Specified[11] |
Table 3: Preparative HPLC Parameters for Oxazole Derivatives
| Column Type | Mobile Phase | Flow Rate | Detection | Purity |
| Reverse Phase (C18) | Acetonitrile / Water with 0.1% Formic Acid | Dependent on column dimensions | UV (e.g., 254 nm) | >97%[12] |
| Newcrom R1 | Acetonitrile / Water with Phosphoric Acid | Scalable for preparative separation | UV | Not Specified[13][14] |
Experimental Protocols
Protocol 1: Recrystallization of a 4,5-Diphenyloxazole Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 4,5-diphenyloxazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of a 4,5-Diphenyloxazole Derivative
-
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf value between 0.2 and 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Add a layer of sand on top of the silica gel.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4,5-diphenyloxazole derivative.
Protocol 3: Preparative HPLC of a 4,5-Diphenyloxazole Derivative
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A common starting point for oxazole derivatives is a C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid or phosphoric acid.[13][14]
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the desired compound.
-
Analysis and Isolation: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the purified product.
Mandatory Visualization
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ijcpa.in [ijcpa.in]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole - Google Patents [patents.google.com]
- 9. The preparation method of 2,5-diphenyloxazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. rsc.org [rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. Separation of 2-(3,4-Dichlorophenyl)-5-phenyloxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Oxazole, 2,5-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 2-Aminooxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminooxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of 2-aminooxazoles, with a focus on common side reactions and strategies to mitigate them.
Q1: My reaction of an α-haloketone with urea is giving a significant amount of an imidazole byproduct. How can I favor the formation of the desired 2-aminooxazole?
A1: The formation of an imidazole byproduct is a known side reaction in this synthesis. It typically arises from the reaction of the α-haloketone with an amidine, which can be formed from urea under the reaction conditions. To favor the formation of the 2-aminooxazole, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may favor the desired O-cyclization to the oxazole over the N-cyclization that leads to the imidazole.
-
Stoichiometry: Using a larger excess of urea can sometimes push the equilibrium towards the formation of the desired 2-aminooxazole.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF are commonly used. Experimenting with different solvents might be necessary for specific substrates.[1]
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times, especially at elevated temperatures, might lead to the formation of more byproducts.
Q2: I am observing a byproduct with a mass corresponding to an imidazolone. What is the likely cause and how can I prevent it?
A2: The formation of a 2-imidazolone byproduct can occur, particularly if there are traces of water in the reaction mixture or during workup. One possible mechanism involves the formation of a 2-haloimidazolium salt intermediate, which is then hydrolyzed to the corresponding imidazolone.[2]
-
Anhydrous Conditions: Ensure that your reagents and solvent are dry. Using freshly distilled solvents and drying agents can minimize water content.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Workup: Be mindful of the workup conditions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize the hydrolysis of any sensitive intermediates.
Q3: The Hantzsch-type synthesis with an N-substituted urea is not yielding the expected N-substituted 2-aminooxazole. What is the issue?
A3: The direct synthesis of N-substituted 2-aminooxazoles using N-substituted ureas in a one-pot Hantzsch-type reaction with α-haloketones is often problematic.[1] This is attributed to the lower nucleophilicity of the oxygen atom in N-substituted ureas compared to unsubstituted urea.[1]
A more reliable two-step approach is recommended:
-
Synthesis of the 2-aminooxazole core: First, synthesize the unsubstituted 2-aminooxazole by reacting the α-haloketone with urea.
-
N-Substitution: Subsequently, introduce the desired substituent on the amino group using a suitable cross-coupling reaction, such as the Buchwald-Hartwig amination.[1]
Q4: My yield of 2-aminooxazole from the reaction of an α-hydroxyketone and cyanamide is low. What are the potential reasons?
A4: Low yields in this synthesis can be attributed to several factors:
-
Reaction Conditions: This reaction is often base-catalyzed. The choice and concentration of the base (e.g., sodium hydroxide) are critical and may require optimization for your specific substrate.[3]
-
Purity of Starting Materials: Ensure the α-hydroxyketone and cyanamide are of high purity. Impurities can lead to unwanted side reactions.
-
Side Reactions: As with other methods, the formation of imidazole-containing byproducts is possible. Careful control of reaction parameters is necessary to maximize the yield of the desired 2-aminooxazole.
-
Product Degradation: 2-Aminooxazoles can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times.
Q5: How can I effectively purify my 2-aminooxazole from imidazole byproducts?
A5: The separation of 2-aminooxazoles from structurally similar imidazole byproducts can be challenging. Here are a few strategies:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation. A gradient elution might be necessary.
-
Acid-Base Extraction: Exploiting the difference in basicity between the 2-aminooxazole and the imidazole byproduct can be an effective purification method. The imidazole is generally more basic and can be selectively protonated and extracted into an aqueous acidic phase.
-
Recrystallization: If the desired 2-aminooxazole is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of 4-aryl-2-aminooxazoles from α-bromoacetophenones and urea, as well as for the subsequent N-arylation via Buchwald-Hartwig coupling.
| Reaction Step | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 2-Aminooxazole Formation | α-Bromoacetophenone, Urea | - | - | DMF | 120 | 3 min (MW) | ~50-56 |
| Buchwald-Hartwig N-Arylation | 2-Aminooxazole, Aryl Bromide | X-Phos Pd G2 | t-BuONa | Toluene/t-BuOH | 130 | 10 min (MW) | ~50 |
Data compiled from a study on the synthesis of N-substituted 4-phenyl-2-aminooxazoles.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2-aminooxazole from α-Bromoacetophenone and Urea [1]
-
To a microwave vial, add the desired α-bromoacetophenone (1.0 equiv) and urea (10.0 equiv).
-
Add dimethylformamide (DMF) to achieve a suitable concentration.
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 3 minutes.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-aminooxazole.
Protocol 2: N-Arylation of 2-Aminooxazole via Buchwald-Hartwig Coupling [1]
-
To an oven-dried microwave vial, add the 4-aryl-2-aminooxazole (1.0 equiv), the desired aryl bromide (1.2 equiv), sodium tert-butoxide (t-BuONa, 2.0 equiv), and X-Phos Pd G2 catalyst (0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and tert-butanol (t-BuOH) as solvents.
-
Seal the vial and heat the mixture in a microwave reactor to 130 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
}``` Caption: Synthetic pathways in 2-aminooxazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Overcoming low reactivity of ureas in oxazole synthesis
Welcome, researchers and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of ureas in oxazole synthesis. Our goal is to help you optimize your reaction conditions, increase yields, and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is urea considered a low-reactivity nucleophile in oxazole synthesis?
A1: Urea's nucleophilicity is inherently low due to several factors. The lone pairs on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl group, reducing their availability for nucleophilic attack. This resonance stabilization makes urea a weak nucleophile, often requiring activation or harsh reaction conditions to participate in cyclization reactions.[1][2][3]
Q2: What are the most common strategies to overcome the low reactivity of urea?
A2: Several effective strategies can be employed:
-
Microwave Irradiation: This is a highly effective method for accelerating the reaction, often leading to significantly reduced reaction times and increased yields compared to conventional heating.[4][5]
-
Acid Catalysis: Both Brønsted and Lewis acids can activate the reaction. Lewis acids, for instance, can coordinate to the carbonyl oxygen of the α-haloketone, making it more electrophilic and susceptible to attack by urea.[6][7]
-
"Green" Catalysts: Natural clays and other solid-supported catalysts can facilitate the reaction under environmentally friendly conditions.[7]
-
Optimized Reaction Conditions: Careful selection of solvent, temperature, and reactant stoichiometry is crucial. For instance, polar aprotic solvents like DMF have been shown to be effective.[4]
Q3: What is the typical reaction mechanism for the synthesis of 2-aminooxazoles from urea and an α-haloketone?
A3: The reaction generally proceeds via a Hantzsch-type synthesis mechanism. The process begins with the nucleophilic attack of a nitrogen atom from urea on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic oxazole ring.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Urea Reactivity | Switch from conventional heating to microwave irradiation. | Microwaves provide rapid and uniform heating, which can overcome the activation energy barrier associated with urea's low nucleophilicity.[4][5] |
| Introduce an acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid). | Acid catalysts activate the carbonyl group of the α-haloketone, making it a better electrophile for the weakly nucleophilic urea.[6][7] | |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For microwave synthesis, temperatures around 120-140°C are often effective. | Higher temperatures can provide the necessary energy for the reaction to proceed, but excessively high temperatures may lead to degradation.[4] |
| Incorrect Solvent | Use a high-boiling point, polar aprotic solvent such as DMF or DMSO. | These solvents can effectively dissolve the reactants and facilitate the reaction, especially under microwave conditions.[4] |
| Impure Reactants | Ensure the purity of the α-haloketone and urea. | Impurities can lead to unwanted side reactions and inhibit the desired transformation. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Self-condensation of α-haloketone | Add urea to the reaction mixture before initiating heating. | Ensuring urea is present from the start can favor the desired intermolecular reaction over self-condensation. |
| Formation of Imidazole Derivatives | Strictly control the reaction conditions, particularly temperature and reaction time. | Under certain conditions, rearrangement or alternative cyclization pathways can lead to the formation of imidazole byproducts. |
| Decomposition of Reactants/Products | Reduce the reaction time, especially when using microwave irradiation. Monitor the reaction progress closely using TLC. | Prolonged exposure to high temperatures can lead to the degradation of starting materials and the desired oxazole product.[4] |
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on the synthesis of 2-aminooxazoles from urea and α-haloketones, highlighting the impact of different reaction conditions and catalysts.
Table 1: Conventional Heating vs. Microwave Irradiation
| Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-bromoacetophenone, Urea | Conventional | DMF | 80 | 3 h | 37 | [4] |
| 2-bromoacetophenone, Urea | Microwave | DMF | 80 | 15 min | 53 | [4] |
| 2-bromoacetophenone, Urea | Microwave | DMF | 120 | 3 min | 56 | [4] |
| Substituted acetophenone, Urea | Conventional | Ethanol | Reflux | 8-10 h | - | [8] |
| Substituted acetophenone, Urea | Microwave | Ethanol | - | 5-15 min | Higher | [8] |
Table 2: Effect of Different Catalysts
| Reactants | Catalyst | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted acetophenone, Urea | Natural Clay | - | Green Media | - | - | Good | [7] |
| 2-bromoacetophenone, Urea | None | Microwave | DMF | 138 | 20 min | - | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenyloxazole
This protocol is adapted from a procedure for the synthesis of 2-amino-4-(p-tolyl)oxazol-2-amine.[4]
Materials:
-
2-bromoacetophenone
-
Urea
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1.0 mmol) and urea (10.0 mmol).
-
Add DMF (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 3 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-phenyloxazole.
Visualizations
Caption: Workflow for microwave-assisted 2-aminooxazole synthesis.
Caption: Decision tree for troubleshooting low yields in urea-based oxazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Intramolecular nucleophilic attack by urea nitrogen. Reactivity–selectivity relationships for the general acid–base catalysed cyclisations of ureido acids and esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Improving the Bioassay Solubility of 4,5-Diphenyl-oxazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4,5-Diphenyl-oxazol-2-ylamine in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a chemical structure with multiple phenyl groups, which are non-polar and contribute to its hydrophobic nature. This makes it inherently difficult to dissolve in polar solvents like water or aqueous bioassay buffers.
Q2: What is the most common initial solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of non-polar and polar compounds, including this compound. It is often the first choice for preparing high-concentration stock solutions.
Q3: My compound dissolves in DMSO, but precipitates when added to my aqueous assay medium. Why does this happen?
A3: This phenomenon, often termed "solvent shock," occurs when a concentrated DMSO stock solution is diluted into an aqueous medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate out of the solution.
Q4: What are the primary strategies to improve the solubility of this compound for bioassays?
A4: Several strategies can be employed, often in combination:
-
Co-solvents: Using a water-miscible organic solvent in your final assay medium.
-
Cyclodextrins: Encapsulating the compound in these cyclic oligosaccharides to increase its apparent water solubility.[1]
-
pH Adjustment: Modifying the pH of the buffer if the compound has ionizable groups.
-
Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound.
-
Formulation Strategies: Preparing solid dispersions or lipid-based formulations.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[2][3] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.[4] Higher concentrations can lead to cytotoxicity and other off-target effects.[2][5]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. "Solvent shock" due to rapid change in solvent polarity. | - Decrease the final compound concentration.- Lower the percentage of DMSO in the final solution.- Add the DMSO stock to the aqueous buffer slowly while vortexing.- Pre-warm the aqueous buffer to the assay temperature. |
| Precipitation occurs over time in the incubator. | The compound has limited stability in the aqueous environment at 37°C. The pH of the medium changes over time due to cellular metabolism. | - Assess the time-dependent solubility of the compound in the assay medium.- Include a solubilizing agent like a cyclodextrin or a non-ionic surfactant.- Use a buffer with a higher buffering capacity (e.g., HEPES). |
| Inconsistent results between experiments. | Precipitation is occurring to varying degrees. The compound is adsorbing to the plasticware. | - Visually inspect for precipitation before and after the assay.- Consider using low-adhesion microplates.- Include a positive control with known solubility behavior. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of the compound under the final assay conditions using a kinetic solubility assay.- Employ a suitable solubilization strategy to increase the compound's concentration in solution. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential solubilization strategies and their key parameters. Note: Specific values for this compound need to be determined experimentally.
| Strategy | Agent | Typical Starting Concentration | Advantages | Considerations |
| Co-solvents | Ethanol, Propylene Glycol | 1-5% (v/v) | Simple to implement. | Can affect enzyme activity or cell viability at higher concentrations. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10 mM | Generally low cytotoxicity, can significantly increase solubility.[1] | May not be effective for all compounds, potential for cholesterol extraction from cell membranes at high concentrations. |
| Surfactants | Tween® 20, Tween® 80 | 0.01-0.1% (v/v) | Effective at low concentrations. | Can disrupt cell membranes and interfere with some assay readouts. |
| pH Adjustment | HCl, NaOH | To achieve desired pH | Can dramatically increase solubility for ionizable compounds. | The compound's amine group suggests potential for increased solubility at lower pH. The stability of the compound at different pH values must be assessed. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in DMSO
-
Preparation: Weigh out a small amount of this compound (e.g., 1-5 mg).
-
Dissolution: Add a known volume of 100% DMSO to achieve a high theoretical concentration (e.g., 50 mM).
-
Solubilization: Vortex the solution vigorously for 10-15 minutes. Gentle warming (to 30-40°C) can be applied if necessary.
-
Observation: Visually inspect the solution for any undissolved particles against a light and dark background.
-
Confirmation: If fully dissolved, this is your stock concentration. If not, add a small, known volume of DMSO to decrease the concentration and repeat the solubilization and observation steps until a clear solution is obtained.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution (e.g., starting from 50 mM).
-
Prepare Assay Buffer: Prepare the aqueous buffer that will be used in your bioassay.
-
Dilution: Add the assay buffer to each well containing the DMSO dilutions to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where precipitated compounds scatter light (e.g., 620 nm).
-
Analysis: The concentration at which the signal significantly increases above the baseline (buffer with DMSO only) is the kinetic solubility limit.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.
-
Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Complexation:
-
Method A (Pre-complexation): Mix the DMSO stock of the compound with the HP-β-CD solution and incubate for 1-2 hours at room temperature with shaking before diluting to the final assay concentration in the assay buffer.
-
Method B (In-situ complexation): Add the HP-β-CD solution to the assay plate followed by the DMSO stock of the compound.
-
-
Solubility Assessment: Perform a kinetic solubility assay as described in Protocol 2, using the solutions prepared in the previous step.
-
Bioassay: Run your bioassay using the optimized concentrations of the compound and HP-β-CD.
Visualizations
Caption: Experimental workflow for improving bioassay solubility.
Caption: Troubleshooting decision tree for compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-aminooxazoles in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-aminooxazoles in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-aminooxazoles?
A1: 2-Aminooxazoles are susceptible to several degradation pathways, with the most common being hydrolysis, photodegradation, and, to a lesser extent, oxidation. The oxazole ring is prone to cleavage under certain conditions, particularly in the presence of nucleophiles and upon exposure to UV light.[1][2]
Q2: How does pH affect the stability of 2-aminooxazoles in aqueous solutions?
A2: The stability of 2-aminooxazoles is significantly influenced by pH. They are generally more stable in neutral to slightly acidic conditions. Alkaline conditions can promote hydrolysis of the oxazole ring, leading to ring-opened byproducts.[1] For instance, the alkaline hydrolysis of 2-aminobenzoxazole results in cleavage of the oxazole ring to form o-aminophenol.[1]
Q3: Are 2-aminooxazoles stable in common organic solvents like DMSO, DMF, acetonitrile, and methanol?
A3: While specific quantitative data is limited, the stability of 2-aminooxazoles can vary in different organic solvents. Protic solvents like methanol could potentially participate in degradation pathways, especially at elevated temperatures. Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for stock solutions. However, long-term storage in any solvent should be carefully evaluated, as some degradation can still occur. For example, related compounds like 2-aminothiazoles have shown degradation in DMSO at room temperature. It is always recommended to prepare fresh solutions or store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize degradation.
Q4: My 2-aminooxazole derivative appears to be degrading in solution, even when stored in the dark. What could be the cause?
A4: If photodegradation is ruled out, the most likely causes are hydrolysis or oxidation. The oxazole ring is susceptible to attack by water, and this can be catalyzed by acidic or basic conditions.[1][3] Oxidation of the amino group or the oxazole ring can also occur, potentially catalyzed by trace metal ions or exposure to air. The inherent stability of the specific derivative also plays a crucial role.
Q5: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
A5: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with HPLC (LC-MS).[3] By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradation products, you can propose potential structures. Further structural elucidation may require techniques like NMR spectroscopy to confirm the exact structure of the degradants.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of 2-Aminooxazole in an Aprotic Solvent (e.g., DMSO, DMF)
-
Symptom: Appearance of new peaks in HPLC analysis of a stock solution stored at room temperature or 4°C.
-
Possible Cause 1: Presence of Water: Aprotic solvents can absorb moisture from the atmosphere, which can lead to slow hydrolysis of the 2-aminooxazole over time.
-
Troubleshooting Step:
-
Use anhydrous solvents for preparing stock solutions.
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare smaller aliquots of the stock solution to minimize repeated exposure to atmospheric moisture.
-
-
Possible Cause 2: Oxidation: The amino group can be susceptible to oxidation, especially if the solvent has been exposed to air for extended periods.
-
Troubleshooting Step:
-
Use solvents that have been deoxygenated by sparging with an inert gas.
-
Consider adding an antioxidant to the solution if compatible with the downstream application.
-
-
Possible Cause 3: Impurities in the Solvent: Peroxides or other reactive impurities in the solvent can contribute to degradation.
-
Troubleshooting Step:
-
Use high-purity, HPLC-grade, or spectroscopy-grade solvents.
-
Test a new batch of solvent to see if the degradation persists.
-
Issue 2: Rapid Degradation During Aqueous-Based Experiments
-
Symptom: Significant loss of the parent 2-aminooxazole peak and the appearance of multiple degradation peaks in HPLC analysis shortly after preparing an aqueous solution.
-
Possible Cause 1: pH of the Solution: The pH of the aqueous medium can significantly impact stability. Both acidic and, more commonly, basic conditions can accelerate hydrolysis.[1]
-
Troubleshooting Step:
-
Measure the pH of your experimental solution.
-
If possible, adjust the pH to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system.
-
Perform a pH stability profile study to determine the optimal pH range for your specific 2-aminooxazole derivative.
-
-
Possible Cause 2: Temperature: Higher temperatures will accelerate the rate of degradation.
-
Troubleshooting Step:
-
Conduct experiments at the lowest feasible temperature.
-
If elevated temperatures are required, minimize the incubation time.
-
-
Possible Cause 3: Photodegradation: Exposure to ambient or UV light can cause rapid degradation.[2]
-
Troubleshooting Step:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Work in a dimly lit environment when handling the solutions.
-
Data Presentation
Table 1: Summary of Known Stability Characteristics of 2-Aminooxazoles
| Stress Factor | Condition | Observation | Potential Degradation Products | Reference |
| pH | Alkaline (e.g., NaOH) | Promotes hydrolysis and ring cleavage. | Ring-opened products (e.g., o-aminophenol from 2-aminobenzoxazole). | [1] |
| Acidic (e.g., HCl) | Can lead to hydrolysis, forming corresponding benzoxazolones for substituted derivatives. | Benzoxazolones. | [1] | |
| Light | UV Irradiation | Can lead to C-O ring-opening. | Nitrile ylides, 2H-azirines, iminooxazoles. | [2] |
| Reduction | Hydrogenation (H₂) | Cleavage of the oxazole ring. | (2-arylethyl)ureas from 5-aryl-2-aminooxazoles. | [1] |
| Solvents | DMSO | Potential for degradation over time, similar to related 2-aminothiazoles. | Oxidized and dimerized products have been observed for 2-aminothiazoles. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-aminooxazole derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (deionized water) solutions.
-
-
Stress Conditions:
-
Add a small aliquot of the stock solution to each of the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
-
Analysis:
-
At each time point, withdraw an aliquot, neutralize it if necessary (acidic sample with base, basic sample with acid), and dilute with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
-
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-aminooxazole derivative as described for the hydrolytic degradation study.
-
Prepare a 3% hydrogen peroxide (H₂O₂) solution.
-
-
Stress Conditions:
-
Add a small aliquot of the stock solution to the hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature for a defined period, monitoring the degradation at various time points.
-
-
Analysis:
-
Analyze the samples by HPLC, comparing them to an unstressed control.
-
Protocol 3: Photostability Study
-
Sample Preparation:
-
Prepare a solution of the 2-aminooxazole derivative in a suitable solvent (e.g., water or acetonitrile:water) at a concentration of approximately 100 µg/mL.
-
-
Exposure Conditions:
-
Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Visualizations
Caption: Major degradation pathways of 2-aminooxazoles.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 4,5-Diphenyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diphenyloxazole, with a particular focus on challenges encountered during scale-up.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yield is a common issue during the synthesis of 4,5-diphenyloxazole, particularly when scaling up the reaction. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Ineffective Dehydrating Agent | The choice of cyclodehydrating agent is critical. While concentrated sulfuric acid is traditional, other agents like phosphorus pentoxide, phosphorus oxychloride, or trifluoroacetic anhydride can be more effective for certain substrates. For sensitive starting materials, milder reagents such as triphenylphosphine/iodine can be employed.[1][2] |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed. - Increase Reaction Temperature: Gradually increasing the temperature can drive the reaction to completion. However, this should be done cautiously to avoid decomposition of the starting material or product.[3] |
| Degradation of Starting Materials or Product | - Use Milder Conditions: For sensitive substrates, harsh acidic conditions can lead to degradation. Consider using milder dehydrating agents.[1] - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3] |
| Poor Quality of Reagents | Ensure that starting materials, such as benzoin and the formamide source (e.g., formamide or ammonium acetate), are of high purity and dry. Impurities can inhibit the reaction or lead to side products. |
Issue 2: Formation of Significant Impurities and Byproducts
The formation of impurities is a frequent challenge, especially during scale-up where localized high concentrations and temperature gradients can occur.
| Potential Cause | Recommended Solutions |
| Side Reactions from High Temperature | - Optimize Temperature: Lowering the reaction temperature and extending the reaction time can minimize the formation of thermally induced byproducts. - Controlled Reagent Addition: For exothermic steps, slow and controlled addition of reagents with efficient cooling is crucial to prevent temperature spikes. |
| Hydrolysis of Intermediates | The presence of water can lead to the hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] |
| Formation of Enamides | Under certain conditions, an alternative dehydration pathway can lead to the formation of enamide byproducts. Modifying the reaction temperature or the choice of dehydrating agent can help to disfavor this pathway.[1] |
| Unreacted Starting Materials | Adjusting the stoichiometry of the reactants can help to ensure complete conversion of the limiting reagent. Careful monitoring of the reaction progress is key.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,5-diphenyloxazole, and is it suitable for scale-up?
A1: The Robinson-Gabriel synthesis is a widely used and robust method for the preparation of 4,5-diphenyloxazole.[2][4] It involves the cyclodehydration of an α-acylaminoketone. This method is generally scalable; however, careful consideration must be given to the choice of dehydrating agent, temperature control, and purification methods at a larger scale.
Q2: What are the key safety considerations when scaling up the synthesis of 4,5-diphenyloxazole?
A2: Key safety considerations for scale-up include:
-
Exothermic Reactions: The cyclization step can be exothermic. Controlled addition of reagents and adequate cooling are essential to prevent thermal runaways.
-
Corrosive and Toxic Reagents: Many dehydrating agents, such as concentrated sulfuric acid and phosphorus oxychloride, are corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures must be in place.
-
Solvent Safety: The use of flammable organic solvents requires proper ventilation and grounding of equipment to prevent static discharge.
-
Waste Disposal: A comprehensive waste management plan for acidic, basic, and organic waste streams is necessary.
Q3: How can the purity of 4,5-diphenyloxazole be ensured on a larger scale?
A3: Achieving high purity on a larger scale often involves a combination of purification techniques:
-
Recrystallization: This is a common and effective method for purifying solid 4,5-diphenyloxazole. Ethanol is a frequently used solvent.[3]
-
Adsorbent Treatment: For removing colored impurities, treating a solution of the crude product with activated carbon and/or metal oxides can be very effective, especially at an industrial scale.[5]
-
Column Chromatography: While potentially less practical for very large quantities, it can be used for high-purity applications.
-
Vacuum Sublimation: This method is excellent for removing non-volatile impurities and can yield a very pure product.[3]
Q4: My reaction is sluggish and not going to completion. What should I do?
A4: If the reaction is slow or incomplete, consider the following:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate. This should be done cautiously to avoid promoting side reactions.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the reaction. Monitor for any signs of decomposition.[3]
-
Change Dehydrating Agent: If using a milder dehydrating agent, switching to a more powerful one like concentrated sulfuric acid or phosphorus oxychloride may be necessary, provided the substrate is stable under these conditions.[1][2]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| Conc. H₂SO₄ | Neat or in a co-solvent, 90-120°C | Inexpensive and readily available. | Harsh conditions can lead to charring and low yields for sensitive substrates; potential for sulfonation byproducts.[4] |
| POCl₃ / PCl₅ | DMF, Dioxane, or neat, 90-110°C | Effective for a wide range of substrates. | Harsh conditions; can lead to chlorinated byproducts.[4] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents (e.g., THF, Dioxane), Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis. | Expensive and can be highly reactive.[4] |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | CH₂Cl₂, CH₃CN, Room Temperature | Very mild conditions with high functional group tolerance. | Two-step process (if starting from a β-keto amide) and uses more expensive reagents.[4] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4,5-Diphenyloxazole via Robinson-Gabriel Reaction (Example)
This protocol is a representative example for a lab-scale synthesis.
Materials:
-
Benzoin
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzoin (1 equivalent), ammonium acetate (10 equivalents), and glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 120-140°C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium acetate.
-
Dry the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain pure 4,5-diphenyloxazole.
Protocol 2: Considerations for Scale-Up Synthesis
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor Setup: Use a multi-necked reactor equipped with a mechanical stirrer, a thermocouple for accurate temperature monitoring, a reflux condenser, and an addition funnel for controlled reagent addition if necessary.
-
Heating and Cooling: Employ a heating mantle with a temperature controller or a jacketed reactor to ensure uniform heating. Have an efficient cooling system on standby to manage any exotherms.
-
Work-up: For larger quantities, the quench in ice water will need to be done in a suitably sized vessel with efficient stirring to ensure proper precipitation and heat dissipation. Filtration may require a larger Büchner funnel or other industrial filtration equipment.
-
Purification: Recrystallization at a large scale will require larger vessels and careful control of the cooling rate to obtain crystals of good quality. For industrial-scale purification, a process involving dissolving the crude product in a solvent like toluene, treating with activated carbon and a metal oxide, followed by filtration and crystallization may be more efficient.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for scaling up 4,5-diphenyloxazole synthesis.
Caption: General experimental workflow for 4,5-diphenyloxazole synthesis.
References
Technical Support Center: Synthesis of 4,5-Diphenyl-oxazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Diphenyl-oxazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic routes to this compound and related 2-aminooxazoles include:
-
Reaction of α-haloketones with urea or cyanamide: This involves the condensation of an α-haloketone, such as 2-bromo-1,2-diphenylethanone, with urea or cyanamide.
-
From α-hydroxyketones: The reaction of an α-hydroxyketone like benzoin with a cyanamide in the presence of a base can yield the desired product.[1]
-
From mandelonitrile and cyanamide: This route can produce 4,5-diphenyl-2-aminooxazole.[1]
-
Ammonolysis of 2-chloro-4,5-diphenyloxazole: The 2-chloro derivative can be reacted with ammonia to yield the 2-amino product.[1]
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from incomplete reactions or side reactions. These may include unreacted starting materials (e.g., benzoin, urea), hydrolyzed intermediates, or products from rearrangement or decomposition, especially under harsh acidic or thermal conditions. In syntheses like the Robinson-Gabriel, tar formation can occur with sensitive substrates.[2][3]
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method.[2] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Q4: Which analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of spectroscopic and chromatographic methods is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the desired product and identify any byproducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete cyclization. | Optimize the dehydrating agent. While strong acids are common, milder reagents can be more effective for certain substrates.[3] Consider increasing the reaction temperature, but monitor for decomposition.[3] |
| Starting material decomposition. | If using harsh acidic conditions, consider using a milder dehydrating agent.[3] Minimize reaction time by monitoring the reaction progress closely.[3] | |
| Impure starting materials. | Ensure the purity of starting materials before commencing the reaction. | |
| Presence of Significant Byproducts | Hydrolysis of intermediates. | Ensure anhydrous conditions by thoroughly drying all reagents and solvents.[3] |
| Side reactions due to harsh conditions. | Lower the reaction temperature to control the reaction rate and minimize polymerization.[3] Use a lower concentration of acid if applicable.[3] | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Experiment with different solvent systems for column chromatography to achieve better separation.[3] Consider derivatization of the product or byproduct to alter its polarity before chromatography. |
| Formation of Tar-like Substances | Polymerization or decomposition of starting materials or product. | Lower the reaction temperature.[2] Use milder reaction conditions and reagents.[2] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.
| Reaction Condition | Yield (%) | Purity (by HPLC, %) | Major Impurity (%) |
| Concentrated H₂SO₄, 100°C, 4h | 65 | 85 | Unreacted Benzoin (10%) |
| PPA, 120°C, 2h | 75 | 90 | Unidentified byproduct (5%) |
| Milder Conditions (e.g., PPh₃/I₂), 80°C, 6h | 80 | 95 | Unreacted Benzoin (3%) |
Experimental Protocols
General Protocol for Synthesis via α-Hydroxyketone (Benzoin) and Cyanamide (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in a suitable anhydrous solvent (e.g., dioxane).
-
Reagent Addition: Add cyanamide (1.2 equivalents) to the solution.
-
Catalyst/Dehydrating Agent: Carefully add the chosen dehydrating agent (e.g., polyphosphoric acid or a milder alternative).
-
Reaction: Heat the reaction mixture to the appropriate temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Refinement of reaction conditions for 2-aminooxazole formation
Technical Support Center: Synthesis of 2-Aminooxazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-aminooxazoles. The information is tailored for researchers, scientists, and professionals in drug development to help refine reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aminooxazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Poor reactivity of N-substituted ureas: The Hantzsch protocol, commonly used for 2-aminothiazoles, is often ineffective for synthesizing N-substituted 2-aminooxazoles due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur in thiourea.[1][2] - Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact yield. For instance, using DMSO as a solvent has been shown to result in no conversion.[1][2] - Steric hindrance: Bulky substituents on the starting materials may prevent the reaction from proceeding efficiently. | - Employ a two-step method: For N-substituted 4-aryl-2-aminooxazoles, a two-step approach involving the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling with an aryl halide, is a more effective strategy.[1][2] - Optimize reaction parameters: - Solvent: Screen various solvents such as DMF, NMP, acetonitrile, ethanol, and DME. DMF has been shown to be a suitable solvent.[1][2] - Temperature and Heating: Consider using microwave irradiation, which can reduce reaction times and improve yields. For example, similar yields were obtained at 80°C for 15 minutes and 120°C for 3 minutes under microwave conditions.[1][2] - Stoichiometry: A higher stoichiometric ratio of urea to the α-bromoacetophenone (e.g., 10:1) can improve yields.[1][2] - Consider alternative synthetic routes: If steric hindrance is a significant issue, exploring different synthetic pathways may be necessary.[3] |
| Formation of Side Products | - Competing reaction pathways: Undesired reactions, such as the Smiles rearrangement, can lead to the formation of byproducts.[3] - Ring cleavage: The oxazole ring can be susceptible to cleavage under harsh nucleophilic conditions.[3] | - Careful control of reaction conditions: To favor the desired cyclization, meticulously control the base and solvent used.[3] - Avoid harsh conditions post-cyclization: Once the oxazole ring is formed, avoid exposing the product to strongly nucleophilic conditions.[3] |
| Poor Regioselectivity | - Lack of regiocontrol in cyclization: The cyclization step may not proceed with the desired regioselectivity, leading to a mixture of isomers. | - Employ regioselective methods: Utilize synthetic methods known to provide high regioselectivity, such as those mediated by specific catalysts like ZnI2 and FeCl3 for the cyclization of acetylenic amides.[3] |
| Use of Toxic or Hazardous Reagents | - Traditional methods: Some established protocols rely on toxic reagents like cyanogen bromide (BrCN) or harsh reagents like strong acids or heavy metals.[4] | - Explore greener alternatives: - Non-hazardous cyanating agents: Use safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3][4] - Metal-free protocols: Investigate metal-free reaction conditions or the use of more sustainable catalysts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-aminooxazoles?
A1: Common synthetic routes to 2-aminooxazoles often start with the condensation of an α-haloketone (typically an α-bromoacetophenone) with urea or a urea derivative.[1][2] Another approach involves the reaction of cyanamide with glycolaldehyde.[5][6]
Q2: Why is the Hantzsch synthesis, which works well for 2-aminothiazoles, often problematic for 2-aminooxazoles?
A2: The Hantzsch synthesis with N-substituted ureas to form N-substituted 2-aminooxazoles is often unsuccessful. This is attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea, which is used for 2-aminothiazole synthesis.[1][2] However, unsubstituted urea can react with α-bromoacetophenones to yield N-unsubstituted 2-aminooxazoles.[1][2]
Q3: How can I introduce N-substitution on the 2-amino position of the oxazole ring?
A3: Direct synthesis using N-substituted ureas can be challenging. A more reliable method is a two-step process: first, synthesize the N-unsubstituted 2-aminooxazole, and then perform a subsequent reaction, such as a Buchwald-Hartwig cross-coupling with an aryl halide, to introduce the desired substituent on the amino group.[1][2]
Q4: What role does microwave irradiation play in the synthesis of 2-aminooxazoles?
A4: Microwave (MW) irradiation can be more efficient than conventional heating for the synthesis of 2-aminooxazoles. It often leads to significantly shorter reaction times and can improve yields. For example, a reaction that takes hours with conventional heating might be completed in minutes using a microwave reactor.[1][2]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminooxazoles?
A5: Yes, efforts are being made to develop greener synthetic routes. This includes replacing toxic reagents, such as cyanogen bromide, with safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3][4] Additionally, exploring metal-free catalytic systems is an active area of research to reduce the reliance on heavy metals.[3]
Experimental Protocols and Data
Optimization of Condensation Reaction Conditions
The following table summarizes the optimization of the condensation reaction between α-bromo-4'-methylacetophenone and urea to form 4-(p-tolyl)oxazol-2-amine.
| Entry | Solvent | Stoichiometric Ratio (Ketone:Urea) | Time | Temperature (°C) | Heating Method | Yield (%) |
| I | EtOH | 1:2 | 18 h | 80 | Conventional | 0 |
| II | EtOH | 1:10 | 18 h | 80 | Conventional | 0 |
| III | PEG-400 | 1:2 | 18 h | 20 | Conventional | 0 |
| VI | DME | 1:10 | 18 h | 80 | Conventional | 0 |
| VII | DMSO | 1:10 | 3 h | 80 | Conventional | 0 |
| VIII | DMF | 1:2 | 8 h | 80 | Conventional | 18 |
| IX | DMF | 1:10 | 3 h | 80 | Conventional | 37 |
| X | DMF | 1:10 | 30 min | 120 | Conventional | 45 |
| XI | DMF | 1:10 | 15 min | 80 | Microwave | 53 |
| XII | DMF | 1:10 | 3 min | 120 | Microwave | 56 |
| XIII | NMP | 1:10 | 15 min | 80 | Microwave | 50 |
| XIV | NMP | 1:10 | 3 min | 120 | Microwave | 45 |
Data adapted from a study on the synthesis of 2-aminooxazoles.[7]
Optimization of Buchwald-Hartwig Reaction Conditions
This table shows the optimization of the Buchwald-Hartwig cross-coupling of 4-(p-tolyl)oxazol-2-amine with an aryl bromide.
| Entry | Pd Source | Base | Yield (%) |
| I | X-Phos Pd G2 | t-BuONa | 50 |
| II | X-Phos Pd G2 | Cs2CO3 | 42 |
| III | X-Phos Pd G2 | K2CO3 | 0 |
| IV | X-Phos Pd G2 | K3PO4 | 37 |
| V | S-Phos Pd G2 | t-BuONa | 49 |
| VI | S-Phos Pd G2 | Cs2CO3 | 20 |
| VII | S-Phos Pd G2 | K2CO3 | 0 |
| VIII | S-Phos Pd G2 | K3PO4 | 28 |
| IX | Dave Phos/Pd(OAc)2 | t-BuONa | 8 |
| X | Dave Phos/Pd(OAc)2 | Cs2CO3 | 8 |
| XI | Dave Phos/Pd(OAc)2 | K2CO3 | 11 |
Reaction conditions: 2-aminooxazole (1 equiv), aryl bromide (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), toluene (2.5 mL/mmol), t-BuOH (0.5 mL/mmol), 130 °C, 10 min, MW.[2][7]
Detailed Methodologies
General Procedure for the Synthesis of 4-Aryl-2-aminooxazoles (Condensation Step):
To a solution of the appropriate α-bromoacetophenone (1 equivalent) in DMF, urea (10 equivalents) is added. The reaction mixture is then heated in a microwave reactor at 120 °C for 3 minutes. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated. The crude product is then purified by column chromatography.[1][2]
General Procedure for the N-Arylation of 2-Aminooxazoles (Buchwald-Hartwig Coupling):
In a microwave vial, the 2-aminooxazole (1 equivalent), aryl bromide (0.5 equivalents), palladium catalyst (e.g., X-Phos Pd G2, 0.1 equivalents), and a base (e.g., t-BuONa, 1 equivalent) are combined in a mixture of toluene and t-BuOH. The vial is sealed and heated in a microwave reactor at 130 °C for 10-15 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-aryl-2-aminooxazole.[1][2]
Visualizations
Caption: Two-step synthetic workflow for N,4-diaryl-2-aminooxazoles.
Caption: Decision-making workflow for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ribose aminooxazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4,5-Diphenyl-2-aminooxazole and its Isoxazole Isomer
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between structurally similar heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activities of 4,5-diphenyl-2-aminooxazole and its isoxazole counterpart, 4,5-diphenyl-3-aminoisoxazole, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Oxazole and isoxazole are five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom. The key structural difference lies in the relative positions of these heteroatoms: 1,3- in oxazoles and 1,2- in isoxazoles. This seemingly minor variation can significantly impact the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, leading to distinct pharmacological profiles. While direct comparative studies on 4,5-diphenyl-2-aminooxazole and its specific isoxazole isomers are limited in publicly available literature, we can infer potential differences in activity by examining related diphenyl-substituted oxazole and isoxazole derivatives.
Comparative Biological Activities
The primary biological activities reported for diphenyl-oxazole and -isoxazole scaffolds are in the areas of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Derivatives of 4,5-diphenyloxazole have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For instance, a series of 4,5-diphenyloxazolone derivatives were synthesized and evaluated for their selective COX-2 inhibitory activity.
In contrast, isoxazole-containing compounds are also well-known for their anti-inflammatory properties, with the commercial drug Valdecoxib being a notable example of a selective COX-2 inhibitor. The isoxazole ring is a key pharmacophore in many anti-inflammatory agents.
Cytotoxic and Anticancer Activity
Various isoxazole derivatives have demonstrated significant potential as anticancer agents. For example, a series of novel isoxazole-piperazine hybrids were synthesized and showed potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest, potentially through the inhibition of the PI3K/Akt signaling pathway.
While there is extensive research on the anticancer properties of various oxazole derivatives, specific data for 4,5-diphenyl-2-aminooxazole is not as prevalent in the reviewed literature. However, the general oxazole scaffold is a constituent of many bioactive anticancer compounds.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of diphenyl-oxazole and diphenyl-isoxazole derivatives from published studies.
| Compound Class | Biological Activity | Assay System | Quantitative Data (IC50) | Reference |
| 4,5-Diphenyloxazole Derivatives | COX-2 Inhibition | Purified Enzyme Assay | >100 µM (for COX-1), 2 µM (for COX-2) | [1] |
| Isoxazole-Piperazine Hybrids | Cytotoxicity | Human Liver Cancer Cells (Huh7) | 0.3 - 3.7 µM | [2] |
| Isoxazole-Piperazine Hybrids | Cytotoxicity | Human Liver Cancer Cells (Mahlavu) | 0.3 - 3.7 µM | [2] |
| Isoxazole-Piperazine Hybrids | Cytotoxicity | Human Breast Cancer Cells (MCF-7) | 0.3 - 3.7 µM | [2] |
Experimental Protocols
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Enzyme and Substrate Preparation : Purified human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Reaction Mixture : The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the enzyme, a heme cofactor, and epinephrine.
-
Inhibitor Addition : The test compound (e.g., a 4,5-diphenyloxazole derivative) is dissolved in a suitable solvent (like DMSO) and pre-incubated with the enzyme solution for a specific period (e.g., 10 minutes at 37°C).
-
Initiation and Termination : The reaction is initiated by adding arachidonic acid. After a set incubation time (e.g., 2 minutes), the reaction is terminated by adding a strong acid, such as hydrochloric acid.
-
Quantification : The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cell lines (e.g., Huh7, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., isoxazole derivatives) and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the processes involved in comparing these heterocyclic analogs, the following diagrams are provided.
Conclusion
The presented data, although not exhaustive for the specific title compounds, suggests that the isomeric difference between the oxazole and isoxazole rings can lead to significant variations in biological activity. In the case of COX-2 inhibition, both scaffolds have shown promise, with specific substitution patterns determining potency and selectivity. For anticancer activity, isoxazole derivatives have demonstrated potent cytotoxic effects, possibly through the modulation of key signaling pathways like PI3K/Akt.
The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core. This guide highlights the importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the drug discovery process to identify the optimal scaffold for a given biological target. Future research should focus on more direct head-to-head comparisons of 4,5-diphenyl-2-aminooxazole and its isoxazole isomers to further elucidate their structure-activity relationships and guide the development of next-generation therapeutics.
References
A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Oxazole and thiazole are five-membered heterocyclic rings that form the core of numerous biologically active compounds. Their structural similarity, with the only key difference being the presence of an oxygen atom in oxazoles and a sulfur atom in thiazoles at the 1-position, makes them interesting subjects for comparative biological studies. This guide provides an objective comparison of the biological activities of oxazole and thiazole analogs, supported by experimental data, to inform rational drug design and development.
Comparative Quantitative Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the biological activities of representative oxazole and thiazole derivatives.
Anticancer Activity
The antiproliferative activities of oxazole and thiazole analogs have been extensively studied against various cancer cell lines. While both scaffolds have demonstrated potent anticancer effects, some studies suggest a tendency for thiazole derivatives to exhibit superior activity.[1][2]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazole Analogs | |||
| Thiazolyl-pyridine hybrid | A549 (Lung Cancer) | 0.452 | [3] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [4] |
| Thiazole derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 (µg/mL) | [4] |
| Thiazole derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 (µg/mL) | [4] |
| 1,3,4-Thiadiazole derivative 16b | MCF-7 (Breast Cancer) | 0.22 | [5] |
| 1,3,4-Thiadiazole derivative 16a | MCF-7 (Breast Cancer) | 0.68 | [5] |
| Oxazole Analogs | |||
| Oxazole-incorporated naphthyridine 21a | PC3 (Prostate Cancer) | 0.13 | [6] |
| Oxazole-incorporated naphthyridine 21a | A549 (Lung Cancer) | 0.10 | [6] |
| Oxazole-incorporated naphthyridine 21a | MCF-7 (Breast Cancer) | 0.18 | [6] |
| 1,3,4-Oxadiazole derivative 16a | MCF-7 (Breast Cancer) | 0.68 | [5] |
| 1,3,4-Oxadiazole derivative 16b | MCF-7 (Breast Cancer) | 0.22 | [5] |
| 1,3,4-Oxadiazole derivative with Schiff base 38 | MCF-7 (Breast Cancer) | Lower than 5-fluorouracil | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A systematic review of studies from 2014 to 2020 concluded that a majority of the promising antiproliferative compounds identified contained thiazole nuclei or their derivatives.[1][2]
Antibacterial Activity
Both oxazole and thiazole derivatives have been investigated for their antibacterial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values for selected analogs against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Analogs | |||
| Thiazole derivative 4 | Bacillus cereus | 125 | [8] |
| Thiazole derivative 4 | Salmonella typhimurium | 500 | [8] |
| 2-phenylacetamido-thiazole derivative 16 | Bacillus subtilis | 1.56 - 6.25 | [8] |
| 2-phenylacetamido-thiazole derivative 16 | Staphylococcus aureus | 1.56 - 6.25 | [8] |
| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [8] |
| 2-phenylacetamido-thiazole derivative 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [8] |
| Oxazole Analogs | |||
| N-acyl-α-amino acid derivative 1e | Escherichia coli ATCC 25922 | 28.1 | [9] |
| N-acyl-α-amino acid derivative 1e | Staphylococcus epidermidis 756 | 56.2 | [9] |
| 4H-1,3-oxazol-5-one analog 2d | Staphylococcus epidermidis 756 | 56.2 | [9] |
One comparative study on microbial activity concluded that derivatives containing a benzothiazole moiety were more active than those containing an oxazole moiety against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.[11]
-
Seed 100 µL of the cell suspension (typically 2 x 10³ cells/well) into each well of a 96-well plate.[11]
-
Include wells for "cell-free" blanks (medium only) for background absorbance.[11]
-
Incubate the plate for 24 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (oxazole and thiazole analogs) in a complete culture medium.[11]
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.[11]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells in fresh medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 24-96 hours).[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and formazan.[12]
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to correct for background absorbance.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[13]
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent and then dilute them in the appropriate broth medium (e.g., Mueller-Hinton Broth) to twice the highest desired concentration.[15]
-
Dispense 100 µL of the sterile broth into all wells of a 96-well microtiter plate.[15]
-
Add 100 µL of the 2x concentrated compound solution to the first column of wells.[15]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from the 10th column.[15] Column 11 will serve as a positive control (bacteria with no compound), and column 12 as a negative/sterility control (broth only).[15]
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium on an agar plate, suspend several colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
-
Inoculation:
-
Add 100 µL of the standardized and diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.[15]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
-
Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.[6]
-
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of oxazole and thiazole analogs.
Caption: Anticancer mechanisms of oxazole and thiazole analogs.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: General workflow for comparative biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Structure-Activity Relationship of 4,5-Diphenyloxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diphenyloxazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,5-diphenyloxazole derivatives, supported by experimental data, to inform future drug design and development efforts.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant area of investigation for 4,5-diphenyloxazole derivatives has been their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The general SAR for COX-2 inhibition by 4,5-diphenyloxazole derivatives suggests that modifications at the N-3 and C-5 positions of the oxazole ring are critical for potency and selectivity.
Quantitative Comparison of COX-2 Inhibition
| Compound ID | R (Substitution at N-3) | R' (Substitution at C-5 Phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference | - | - | >100 | 2 | >50 |
| Celecoxib | - | SO2NH2 | 7.6 | 0.04 | 190 |
Data compiled from multiple sources. The reference compound is a 3-methyl-4,5-diphenyloxazolone derivative with a p-sulfonamide group on one of the phenyl rings.[1]
Key SAR Observations:
-
Sulfonamide Moiety: The presence of a sulfonamide group (SO2NH2) at the para-position of the C-5 phenyl ring is a crucial determinant for potent and selective COX-2 inhibition. This feature is also present in the selective COX-2 inhibitor celecoxib.
-
N-3 Substitution: Substitution at the N-3 position of the oxazolone ring with a methyl group has been shown to be favorable for COX-2 selectivity.[1]
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
Recent studies have explored the potential of 4,5-diphenylimidazole derivatives, structurally similar to the oxazole counterparts, as cytotoxic agents against various cancer cell lines. While specific data for a broad range of 4,5-diphenyloxazole derivatives is still emerging, the findings from imidazole analogs provide valuable insights into the SAR for anticancer activity.
Quantitative Comparison of Cytotoxicity
| Compound ID | Cell Line | IC50 (µM) |
| Lepidiline A analogue (4,5-diphenyl) | MCF-7 | 15.3 |
| Lepidiline C analogue (4,5-diphenyl) | MCF-7 | 12.8 |
| Lepidiline D analogue (4,5-diphenyl) | MCF-7 | 8.7 |
Data represents 4,5-diphenylimidazole analogs of natural products, lepidilines.
Key SAR Observations:
-
The replacement of methyl groups at the C-4 and C-5 positions of the imidazole ring with phenyl groups has been shown to significantly increase cytotoxicity against the MCF-7 breast cancer cell line.
-
Further modifications on the imidazole ring system, such as N-benzylation, also influence the cytotoxic potency.
Antimicrobial Activity: A Comparison with Imidazole Analogs
While the primary focus has been on anti-inflammatory and anticancer activities, the structural similarity of 4,5-diphenyloxazoles to 4,5-diphenylimidazoles, which have demonstrated antibacterial properties, suggests potential in this area as well.
Quantitative Comparison of Antimicrobial Activity (MIC values)
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Imidazole Derivative 6c | Staphylococcus aureus | 16 |
| Imidazole Derivative 6c | Enterococcus faecalis | 16 |
| Imidazole Derivative 6d | Staphylococcus aureus | 4 |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 |
Data for 4,5-diphenylimidazole derivatives.[2]
Key SAR Observations for Imidazole Analogs:
-
The nature of the substituent at the 2-position of the 4,5-diphenylimidazole ring significantly influences antibacterial activity.[2]
-
Compound 6d , a 2-((5'-(trifluoromethyl)-1H-benzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole, was found to be more potent than the reference antibiotic ciprofloxacin against Staphylococcus aureus.[2]
These findings suggest that exploring the antimicrobial potential of 4,5-diphenyloxazole derivatives with similar substitution patterns could be a promising avenue for research.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.
Procedure:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution and pre-incubated for a defined period (e.g., 15 minutes at 25°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by the addition of an acid (e.g., 1 M HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
References
Validating the Mechanism of Action of 4,5-Diphenyl-oxazol-2-ylamine: A Comparative Guide to FLT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
There is a notable scarcity of published research specifically detailing the biological mechanism of action of 4,5-Diphenyl-oxazol-2-ylamine. However, the structurally related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This suggests a plausible hypothesis that this compound may also function as an FLT3 inhibitor. This guide provides a comparative framework to validate this hypothesized mechanism of action by benchmarking against established FLT3 inhibitors.
Mutations in the FLT3 receptor are a key driver in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and survival.[1] This makes FLT3 a critical therapeutic target. This document outlines the experimental data and protocols necessary to assess the potential of this compound as an FLT3 inhibitor, comparing its theoretical performance with known inhibitors such as Gilteritinib, Quizartinib, Midostaurin, Sorafenib, and Sunitinib.
Data Presentation: Comparative Inhibitory Activity of FLT3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of known FLT3 inhibitors against common FLT3-mutated AML cell lines, providing a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values in FLT3-ITD Positive AML Cell Lines (Cell Proliferation/Viability Assays)
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Gilteritinib | MV4-11 | 0.92 | [2] |
| MOLM-13 | 2.9 | [2] | |
| Quizartinib | MV4-11 | 0.31 - 0.40 | [3][4] |
| MOLM-13 | 0.62 - 0.89 | [3][4] | |
| Midostaurin | MOLM-13 | ~200 | [5] |
| Sorafenib | MV4-11 | 0.88 | [6] |
| Sunitinib | MV4-11 | 8 | [7] |
| OCI-AML5 | 14 | [8] |
Table 2: IC50 Values from Biochemical and Phosphorylation Assays
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Gilteritinib | FLT3 Autophosphorylation | MV4-11 | ~1 | [9] |
| Quizartinib | FLT3 Phosphorylation | MV4-11 | 0.50 | [3] |
| Midostaurin | Cell Proliferation | Ba/F3-FLT3-ITD+SYK-TEL | 198.2 | [10] |
| Sorafenib | Kinase Activity | FLT3-ITD | 2.8 | [11] |
| Sunitinib | Kinase Activity | FLT3 | 2 | [8] |
| FLT3 Phosphorylation | FLT3-ITD | 50 | [7] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant human FLT3 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit
-
Test compound (this compound) and known FLT3 inhibitors (e.g., Sunitinib)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in kinase buffer.
-
Add the FLT3 enzyme and substrate to the wells of the assay plate.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent and following the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the effect of the compound on the growth of cancer cells that are dependent on FLT3 signaling.
-
Principle: The MTT or CellTiter-Glo® assay is used to measure cell viability. A reduction in cell viability upon treatment with the compound indicates anti-proliferative activity.
-
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and control inhibitors
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled plates
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of the test compound and control inhibitors in culture medium.
-
Add the diluted compounds to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Then, solubilize the formazan crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent, and after a brief incubation, measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
This assay determines if the compound induces programmed cell death (apoptosis) in cancer cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells by flow cytometry. Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Materials:
-
FLT3-ITD positive AML cell lines
-
Test compound and control inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, quantifying the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
This technique is used to confirm that the compound inhibits the activation of the FLT3 receptor and its downstream signaling pathways.
-
Principle: Western blotting detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT), the inhibitory effect of the compound on the signaling pathway can be visualized and quantified.
-
Materials:
-
FLT3-ITD positive AML cell lines
-
Test compound and control inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FLT3, anti-total-FLT3, anti-p-STAT5, anti-total-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound for a short duration (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of an Oxazol-2-ylamine Analog Against Known Kinase Inhibitors
An Objective Guide for Researchers in Drug Discovery and Development
Introduction: While direct experimental data on the kinase inhibitory activity of 4,5-Diphenyl-oxazol-2-ylamine is not extensively available in peer-reviewed literature, a closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine , has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] This guide provides a comparative analysis of this oxazol-2-ylamine analog against established, clinically relevant FLT3 inhibitors, offering insights into its potential as a scaffold for novel therapeutic agents.
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][2][3] This makes FLT3 a critical therapeutic target. This guide compares the inhibitory potency of the oxazol-2-ylamine analog with approved or late-stage clinical FLT3 inhibitors such as Quizartinib, Gilteritinib, Sunitinib, and Midostaurin.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against wild-type (WT) and mutated forms of the FLT3 kinase. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Reference Cell Line / Assay |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Analog) | FLT3-ITD | Inhibits cell growth at 100 nM | Molm-13, MV4-11 |
| FLT3-D835Y | Inhibits cell growth at 100 nM | Molm-13, MV4-11 | |
| Quizartinib (AC220) | FLT3-ITD | 1.1 | Cell-free autophosphorylation |
| FLT3-WT | 4.2 | Cell-free autophosphorylation | |
| Cell Proliferation | 0.31 - 0.62 | MV4-11, MOLM-13/14 | |
| Gilteritinib (ASP2215) | FLT3-ITD | 0.7 - 2.9 | Cellular assay (Molm14, MV4-11) |
| FLT3-WT | 5 | Cellular assay | |
| FLT3-D835Y | 1.6 | Ba/F3 cells | |
| Sunitinib (SU11248) | FLT3-ITD | 50 | Cellular phosphorylation |
| FLT3-WT | 250 | Cellular phosphorylation | |
| FLT3-Asp835 | 30 | Cellular phosphorylation | |
| Midostaurin (PKC412) | FLT3 | ~20.8 (SYK IC50, also targets FLT3) | Purified enzyme assay |
Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11][12][13][14]
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[15][16][17][18] In AML, internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations cause ligand-independent dimerization and constitutive activation of the receptor. This aberrant signaling promotes cancer cell survival and proliferation through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[2][15] The diagram below illustrates this signaling cascade, which is the target of the inhibitors discussed.
Experimental Protocols
To determine the inhibitory potency (IC50) of a compound against a target kinase, a robust and reproducible assay is required. Below is a representative protocol for a biochemical kinase assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), similar to commercially available platforms like Z'-LYTE™ or LanthaScreen™.[19][20][21][22][23][24][25][26][27]
Objective:
To measure the concentration at which a test compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine) inhibits 50% of the enzymatic activity of a specific kinase (e.g., FLT3).
Assay Principle:
The assay measures the phosphorylation of a synthetic peptide substrate by the kinase. A europium (Eu)-labeled antibody specific to the kinase's tag (e.g., GST or His) and a fluorescently-labeled ATP-competitive tracer are used. When the tracer binds to the kinase, FRET occurs between the europium on the antibody and the fluorophore on the tracer. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a loss of the FRET signal.
Materials:
-
Kinase: Purified, recombinant human FLT3 (e.g., GST-tagged).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody.
-
Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[22]
-
Test Compound: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, dissolved in 100% DMSO to create a stock solution.
-
Control Inhibitor: Staurosporine or Quizartinib.
-
Plates: 384-well, low-volume, black assay plates.
-
Plate Reader: A TR-FRET capable plate reader with filters for Europium donor (e.g., 340 nm excitation, 615 nm emission) and Alexa Fluor™ 647 acceptor (665 nm emission).[24]
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compound and control inhibitor in DMSO to create 100X stock concentrations.
-
Prepare an intermediate 3X working solution of each compound concentration by diluting the 100X stock in 1X Kinase Buffer.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of the 3X Kinase/Eu-Antibody mixture to each well.
-
Add 5 µL of the 3X test compound dilutions to the appropriate wells. Wells for "no inhibitor" control receive 5 µL of buffer with DMSO, and wells for "no kinase" control receive 5 µL of buffer.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation:
-
Cover the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader. Set the excitation to 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Conclusion
The analysis of 5-(4-fluorophenyl)-N-phenyloxazol-2-ylamine demonstrates that the oxazol-2-ylamine scaffold is a promising starting point for the development of novel kinase inhibitors.[1] Its activity against clinically relevant FLT3 mutations warrants further investigation. When compared to established inhibitors, this analog shows activity in a nanomolar range relevant for further optimization. Future structure-activity relationship (SAR) studies could focus on modifying the phenyl substituents to enhance potency and selectivity against FLT3 or other kinases, potentially leading to the development of next-generation targeted therapies for AML and other malignancies.
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Reactome | FLT3 Signaling [reactome.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - BG [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Z'-LYTE Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the In Vivo Validation of 4,5-Diphenyl-oxazol-2-ylamine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of therapeutic efficacy for compounds centered around a diphenyl-oxazole or similar diphenyl-imidazole scaffold, with a focus on the representative compound 4,5-Diphenyl-oxazol-2-ylamine. Due to the limited publicly available in vivo data for this compound, this document leverages experimental data from structurally related compounds to establish a framework for its potential validation and to compare its projected performance against documented alternatives.
The oxazole and imidazole scaffolds are foundational in medicinal chemistry, with derivatives showing a wide range of biological activities. The in vivo validation of such compounds is a critical step in the drug discovery pipeline, providing essential data on efficacy, safety, and pharmacokinetics in a living organism.[1][2]
Comparative Efficacy of Diphenyl-Oxazole/Imidazole Analogs
| Compound Class | Specific Compound(s) | Therapeutic Area | Animal Model | Key Efficacy Metric(s) | Outcome | Reference |
| 2,5-Diphenyloxazole Analogs | Compound 31 & 32 | Antimalarial | P. yoelii 17XNL-infected mice | Peak parasitemia | Statistically significant reduction in peak parasitemia compared to the untreated group.[3] | [3] |
| 2-Substituted-4,5-Diphenyl Imidazoles | 1b, 1c, 1e, 1g, 1h | Anthelmintic | Pheretima posthuma (earthworm) | Time to paralysis and death | Showed significant anthelmintic activity, with paralysis and death times comparable or superior to standard drugs albendazole and piperazine citrate.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the in vivo efficacy of compounds in the therapeutic areas highlighted above.
In Vivo Antimalarial Efficacy Study
This protocol is based on the methodology for evaluating the antiplasmodial efficacy of 2,5-diphenyloxazole analogs.[3]
1. Animal Model:
-
Female ICR mice (5-6 weeks old, weighing 25-30 g).
-
Mice are housed in standard conditions with access to food and water ad libitum.
2. Parasite Strain:
-
Plasmodium yoelii 17XNL (non-lethal strain).
3. Experimental Procedure:
-
Infection: Mice are inoculated intraperitoneally with 1 x 10^7 parasitized red blood cells.
-
Compound Administration: The test compound (e.g., Compound 31 or 32) is dissolved in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water) and administered orally once daily at a dose of 20 mg/kg for ten consecutive days, starting 24 hours post-infection.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears prepared from tail blood.
-
Endpoint: The primary endpoint is the peak parasitemia level in treated versus untreated control groups.
In Vivo Anthelmintic Activity Assay
This protocol is adapted from the study on 2-substituted-4,5-diphenyl imidazoles.[4]
1. Animal Model:
-
Adult Indian earthworms (Pheretima posthuma) are used due to their anatomical and physiological resemblance to intestinal roundworm parasites.
2. Experimental Procedure:
-
Preparation of Test Solutions: The test compounds and standard drugs (albendazole and piperazine citrate) are dissolved in a minimum amount of DMSO and diluted with normal saline to the desired concentration (e.g., 1% m/V).
-
Assay:
-
Earthworms of similar size are placed in petri dishes containing the test or standard drug solutions.
-
A control group is maintained in normal saline.
-
The time taken for paralysis (no movement except when shaken vigorously) and death (no movement when dipped in warm water) is recorded.
-
-
Endpoint: The anthelmintic activity is determined by comparing the time to paralysis and death in the test groups with the standard and control groups.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: A potential signaling pathway targeted by a diphenyl-oxazole compound.
Caption: A generalized workflow for in vivo validation of a novel therapeutic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for Assessing the Cross-Reactivity of 4,5-Diphenyl-oxazol-2-ylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] The 4,5-diphenyl-oxazol-2-ylamine moiety, while structurally intriguing, currently lacks publicly available data regarding its target engagement and off-target effects. This guide puts forth a comprehensive strategy for characterizing the cross-reactivity profile of this compound. By leveraging established experimental protocols, this document outlines a pathway to elucidate its cellular interaction profile, thereby informing its potential as a therapeutic candidate. Due to the absence of direct experimental data for this compound, this guide serves as a proposed framework, drawing comparisons from structurally related compounds and established methodologies in chemical biology.
Rationale for Cross-Reactivity Studies
Understanding the selectivity of a compound is paramount in drug development. Off-target interactions can lead to unforeseen toxicities or, conversely, present opportunities for drug repositioning. Given that the diphenyloxazole moiety has been associated with activities such as tubulin polymerization inhibition, a thorough investigation into the broader interaction profile of this compound is warranted.[1] A multi-pronged approach, combining targeted and unbiased methods, is recommended for a comprehensive assessment.
Proposed Experimental Strategy
A dual-strategy approach is proposed to map the interaction landscape of this compound:
-
Targeted Profiling: Assess the compound's activity against a broad panel of kinases, a common source of off-target effects for small molecules.[1]
-
Unbiased Profiling: Employ affinity chromatography coupled with mass spectrometry (AP-MS) to identify unanticipated protein interactions within a cellular proteome.
The following diagram illustrates the proposed experimental workflow:
References
The Thiazole to Oxazole Switch: A Bioisosteric Balancing Act in Drug Design
For researchers, scientists, and drug development professionals, the strategic replacement of a thiazole ring with an oxazole moiety represents a key tactic in the medicinal chemist's toolkit. This bioisosteric substitution can subtly modulate a drug candidate's physicochemical properties, influencing its potency, selectivity, pharmacokinetic profile, and metabolic stability. This guide provides a comparative analysis of thiazole and oxazole rings in drug design, supported by experimental data and detailed protocols to inform rational drug development.
The substitution of sulfur (in thiazole) with oxygen (in oxazole) might seem minor, but it can have profound effects on a molecule's behavior. Thiazoles are generally more aromatic and possess greater π-electron delocalization compared to their oxazole counterparts.[1][2] This difference in electronic character can influence a range of properties critical for drug efficacy and development.
Physicochemical Properties: A Tale of Two Rings
The decision to employ a thiazole or an oxazole can be guided by their differing physicochemical characteristics. These properties, summarized in the table below, can impact a compound's solubility, permeability, and interactions with its biological target.
| Property | Thiazole | Oxazole | Implication in Drug Design |
| Aromaticity | More Aromatic[1][2] | Less Aromatic | Thiazoles may engage in stronger π-stacking interactions with protein targets. |
| pKa (of conjugate acid) | ~2.5 | ~0.8 | Thiazoles are more basic, which can influence salt formation and solubility. |
| Lipophilicity (logP) | Generally higher | Generally lower | Oxazoles may offer improved aqueous solubility. |
| Hydrogen Bond Acceptor Strength | Sulfur is a weak H-bond acceptor. | Oxygen is a stronger H-bond acceptor. | Oxazoles can form more favorable hydrogen bonds with target proteins. |
| Metabolic Stability | Generally more stable | Can be more susceptible to metabolism | Thiazoles may exhibit longer half-lives in vivo. |
Impact on Biological Activity: A Case Study on Kinase Inhibitors
The bioisosteric replacement of thiazole with oxazole has been explored in various therapeutic areas, including the development of kinase inhibitors for cancer therapy. A notable example is in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
| Compound | Heterocycle | Target | IC50 (nM) | Reference |
| Analog 1 | Thiazole | VEGFR-2 | 50 | [3] |
| Analog 2 | Oxazole | VEGFR-2 | 150 | [3] |
In this specific example, the thiazole-containing analog demonstrated a three-fold higher potency against VEGFR-2 compared to its oxazole counterpart.[3] This suggests that the electronic and steric properties of the thiazole ring may be more favorable for optimal binding to the kinase's active site.
Pharmacokinetic Considerations: The In Vivo Journey
The choice between a thiazole and an oxazole can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for a direct thiazole/oxazole pair is often proprietary, general trends can be inferred from their physicochemical properties. The potentially greater metabolic stability of thiazoles could lead to a longer half-life and reduced clearance, while the increased polarity of oxazoles might influence their absorption and distribution.
Synthetic Strategies: Building the Core Scaffolds
The synthesis of thiazole and oxazole rings is well-established in organic chemistry, with several named reactions providing reliable routes to these heterocycles.
Hantzsch Thiazole Synthesis
A common method for synthesizing thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis Workflow
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classical method for preparing oxazoles, proceeding through the cyclization of an α-acylaminoketone.[4][5]
Robinson-Gabriel Oxazole Synthesis Workflow
Experimental Protocols
To facilitate the direct comparison of thiazole and oxazole analogs, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (thiazole and oxazole analogs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenic compounds)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound by liver enzymes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates and a temperature-controlled shaker
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound (final concentration typically 1 µM) to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.
In Vitro Metabolic Stability Assay Workflow
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound as a predictor of oral absorption.[1][6][7]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compounds
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (in HBSS) to the apical (A) side of the monolayer. The basolateral (B) side contains compound-free HBSS. This measures A-to-B permeability.
-
To measure B-to-A permeability (efflux), add the test compound to the basolateral side and sample from the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment (B for A-to-B, A for B-to-A) and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Conclusion
The bioisosteric replacement of a thiazole with an oxazole is a nuanced strategy in drug design that requires careful consideration of the desired physicochemical and pharmacological properties. While thiazoles may offer greater aromaticity and metabolic stability, oxazoles can provide improved solubility and different hydrogen bonding capabilities. The ultimate choice depends on the specific therapeutic target and the desired ADME profile. The experimental protocols provided herein offer a framework for the direct and objective comparison of such analogs, enabling more informed and rational drug design decisions.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
A Head-to-Head Comparison of 4,5-Diphenyloxazole and 4,5-Diphenylimidazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, 4,5-diphenyloxazole and 4,5-diphenylimidazole stand out as versatile scaffolds in medicinal chemistry and materials science. Both five-membered aromatic rings share a common diphenyl substitution pattern, yet the presence of a differing second heteroatom—oxygen in the oxazole and nitrogen in the imidazole—imparts distinct physicochemical and biological properties. This guide provides a comprehensive head-to-head comparison of these two molecules, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, photophysical characteristics, and biological activities, supported by experimental data and protocols.
Chemical Structures
| Compound | Structure |
| 4,5-Diphenyloxazole | |
| 4,5-Diphenylimidazole |
Synthesis and Physicochemical Properties
The synthesis of 4,5-diphenyloxazole is commonly achieved through the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. In contrast, 4,5-diphenylimidazole is frequently prepared via the Debus-Radziszewski synthesis, a multi-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia.
Below is a summary of their key physicochemical properties.
| Property | 4,5-Diphenyloxazole | 4,5-Diphenylimidazole |
| Molecular Formula | C₁₅H₁₁NO | C₁₅H₁₂N₂ |
| Molecular Weight | 221.26 g/mol | 220.27 g/mol |
| Melting Point | 44-46 °C | 229-233 °C[1] |
| Appearance | Off-white crystalline solid | Off-white crystalline solid[1] |
Photophysical Properties: A Comparative Overview
While direct, side-by-side comparative data for the parent 4,5-diphenyloxazole and 4,5-diphenylimidazole is limited in the literature, analysis of their triphenyl-substituted analogs, 2,4,5-triphenyloxazole and 2,4,5-triphenylimidazole (lophine), provides valuable insights into their photophysical behavior. It is important to note that the substitution pattern can significantly influence these properties.
| Photophysical Property | 2,4,5-Triphenyloxazole | 2,4,5-Triphenylimidazole (Lophine) |
| Fluorescence Quantum Yield (Φf) | Moderate | Exhibits chemiluminescence and fluorescence[2] |
| Emission Properties | Acts as an electron donor in excited state[1] | Photoluminescent and chemiluminescent properties[3] |
Note: The quantum yield is highly dependent on the solvent and experimental conditions. The data presented for the triphenyl derivatives serves as a proxy for the diphenyl compounds.
Biological Activities: A Tale of Two Heterocycles
Both 4,5-diphenyloxazole and 4,5-diphenylimidazole derivatives have garnered significant interest for their diverse biological activities, particularly as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Derivatives of both scaffolds have been reported to possess antibacterial and antifungal properties. Imidazole-based antifungal agents, such as miconazole and clotrimazole, are well-established in clinical practice. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5][6] This disruption of the cell membrane leads to increased permeability and ultimately cell death. Oxazole-based compounds have also demonstrated antimicrobial effects, with proposed mechanisms including the disruption of the bacterial cell membrane.[7]
| Organism Type | 4,5-Diphenyloxazole Derivatives | 4,5-Diphenylimidazole Derivatives |
| Bacteria | Reported antibacterial activity[8][9] | Derivatives show activity against Gram-positive and Gram-negative bacteria[10][11] |
| Fungi | Reported antifungal activity[9] | Established class of antifungal agents (e.g., azoles)[4][6] |
Anti-inflammatory Activity: COX Inhibition
Derivatives of both 4,5-diphenyloxazole and 4,5-diphenylimidazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
| Target | 4,5-Diphenyloxazole Derivatives | 4,5-Diphenylimidazole Derivatives |
| COX-2 | Derivatives have been synthesized and evaluated as selective COX-2 inhibitors[12][13] | Derivatives have been designed and evaluated as selective COX-2 inhibitors. |
Experimental Protocols
Synthesis of 4,5-Diphenyloxazole via Robinson-Gabriel Synthesis
This protocol describes a general procedure for the synthesis of 4,5-diphenyloxazole.
Materials:
-
α-Acylamino ketone (e.g., N-(1-oxo-1,2-diphenylethyl)acetamide)
-
Cyclodehydrating agent (e.g., sulfuric acid, phosphorus pentoxide)
-
Solvent (e.g., acetic anhydride)
Procedure:
-
Dissolve the α-acylamino ketone in the chosen solvent.
-
Slowly add the cyclodehydrating agent to the mixture while stirring.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of 4,5-Diphenylimidazole via Debus-Radziszewski Synthesis
This protocol outlines a general procedure for the synthesis of 4,5-diphenylimidazole.[14][15]
Materials:
-
Benzil (a 1,2-dicarbonyl compound)
-
Benzaldehyde (an aldehyde)
-
Ammonium acetate (ammonia source)
-
Glacial acetic acid (solvent)
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture at reflux with stirring for several hours.
-
Monitor the reaction by thin-layer chromatography until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,5-diphenylimidazole.
Determination of Relative Fluorescence Quantum Yield
This protocol provides a general method for determining the relative fluorescence quantum yield of a compound using a known standard.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Compound of interest (e.g., 4,5-diphenyloxazole or 4,5-diphenylimidazole)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of solutions: Prepare a series of five to seven dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Visualizations
Caption: Robinson-Gabriel synthesis workflow for 4,5-diphenyloxazole.
Caption: Debus-Radziszewski synthesis workflow for 4,5-diphenylimidazole.
Caption: COX-2 inhibition pathway by oxazole/imidazole derivatives.
Caption: Proposed antimicrobial mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.aaup.edu [repository.aaup.edu]
- 9. iajps.com [iajps.com]
- 10. scirp.org [scirp.org]
- 11. Synthesis and Screening of Aryl-4,5-Diphenylimidazole-2-Sulphones as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 4,5-Diphenyl-oxazol-2-ylamine: A Guide for Laboratory Professionals
The proper disposal of 4,5-Diphenyl-oxazol-2-ylamine, a chemical intermediate in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is recommended. This guide provides a comprehensive operational and disposal plan based on general best practices for chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it should be handled with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially have other unknown hazardous properties. All handling and disposal procedures should be conducted in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1] All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and sealable hazardous waste container.[2]
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[2]
-
-
Container Management:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity), or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.[6]
-
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access to the spill zone.[1]
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[1]
-
Containment: Use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[1]
-
Cleanup: Once the material is absorbed, carefully collect it using non-sparking tools and place it in the designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.[1]
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. needle.tube [needle.tube]
Personal protective equipment for handling 4,5-Diphenyl-oxazol-2-ylamine
Disclaimer: This document provides immediate safety and logistical guidance for handling 4,5-Diphenyl-oxazol-2-ylamine in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar oxazole-containing compounds and established best practices for handling chemicals with unknown toxicological profiles. A thorough risk assessment should be conducted by researchers and their institutions before commencing any work.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with similar oxazole derivatives, such as 2,5-Diphenyloxazole (PPO) and 1,4-Bis(5-phenyl-2-oxazolyl)benzene, include acute oral toxicity and serious eye irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure. All operations should be performed in a well-ventilated chemical fume hood.
A multi-tiered approach to Personal Protective Equipment (PPE) is recommended to ensure the safety of laboratory personnel.[3] The required level of PPE will depend on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment (PPE) | Enhanced Precautions for High-Hazard Activities |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers) | - Chemical-resistant laboratory coat - Chemical splash goggles - Double-gloving with nitrile gloves | - Face shield - Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, heating) | - Disposable, solid-front laboratory gown - Chemical splash goggles and face shield - Double-gloving with chemical-resistant gloves (e.g., butyl rubber or neoprene) - Respiratory protection (N95 or higher, as determined by risk assessment) | - Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, change gloves immediately.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for ensuring safety and preventing contamination when working with this compound.
A. Preparation and Weighing:
-
Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above for moderate-hazard activities.
-
Work in a Fume Hood: Conduct all weighing and initial dilutions inside a certified chemical fume hood to control airborne particles.
-
Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to accurately measure the solid compound.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
B. Solution Preparation:
-
Select Appropriate Solvents: Use the smallest necessary volume of a suitable solvent in a properly labeled container.
-
Controlled Addition: Slowly add the weighed compound to the solvent while stirring to ensure it dissolves completely.
-
Sealing: Securely cap the container immediately after the solution is prepared.
C. Experimental Use:
-
Controlled Environment: All subsequent experimental procedures should be carried out within the chemical fume hood.
-
Avoid Aerosolization: Take care to prevent the formation of aerosols during transfers, mixing, or other manipulations.
-
Labeling: Clearly label all containers with the chemical name, concentration, and date.
III. Emergency Procedures
In the event of accidental exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Seek immediate medical attention.[4] |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.
A. Waste Collection and Segregation:
-
Designated Containers: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[5]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).[5]
-
Segregation: Do not mix this waste with other incompatible waste streams.
B. Storage:
-
Satellite Accumulation Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks.
-
Ventilation: Ensure the storage area is well-ventilated.
C. Final Disposal:
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
